molecular formula C9H9NO B1357470 2,4-Dimethylbenzoxazole CAS No. 72692-90-1

2,4-Dimethylbenzoxazole

Cat. No.: B1357470
CAS No.: 72692-90-1
M. Wt: 147.17 g/mol
InChI Key: GLTSBRUWOZVDLL-UHFFFAOYSA-N
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Description

2,4-Dimethylbenzoxazole is a high-purity chemical building block based on the privileged benzoxazole scaffold, a fused bicyclic aromatic heterocycle of significant interest in medicinal and material chemistry . This compound serves as a versatile precursor for developing novel therapeutic agents and functional materials. Benzimidazole and benzoxazole derivatives are extensively researched for their broad spectrum of pharmacological activities, including potent antimicrobial and anticancer properties . Specific benzoxazole analogues have demonstrated promising in vitro activity against Gram-positive and Gram-negative bacteria, as well as fungal strains, with minimum inhibitory concentration (MIC) values comparable to standard drugs . Furthermore, select derivatives have shown efficacy against human colorectal carcinoma (HCT116) cell lines, highlighting their potential as anticancer agents . Beyond therapeutic applications, the benzoxazole core is a key structural component in developing advanced fluorescent probes . Derivatives similar to 2,4-Dimethylbenzoxazole exhibit properties like twisted intramolecular charge transfer (TICT), making them valuable as sensitive reporters for their microenvironment in biolabeling, biosensing, and nucleolus imaging in cellular studies . The synthesis of such compounds typically involves catalytic condensation reactions, underscoring their role as intermediates in organic synthesis . This product is intended for research purposes as a key intermediate and scaffold for drug discovery, chemical biology, and materials science. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2,4-dimethyl-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-6-4-3-5-8-9(6)10-7(2)11-8/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLTSBRUWOZVDLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)OC(=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72692-90-1
Record name 2,4-Dimethylbenzoxazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072692901
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-DIMETHYLBENZOXAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GXV3QFL3VZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dimethylbenzoxazole: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Abstract

The benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2] This guide provides a comprehensive technical overview of 2,4-Dimethylbenzoxazole, a specific derivative of this important heterocyclic family. Due to the limited direct experimental data on this particular molecule, this document leverages established principles of benzoxazole chemistry to project its chemical properties, outline robust synthetic strategies, and discuss its potential applications in the field of drug discovery. By synthesizing information from analogous compounds and general reaction mechanisms, this guide aims to equip researchers and drug development professionals with the foundational knowledge necessary to explore the potential of 2,4-Dimethylbenzoxazole and its derivatives.

Introduction to the Benzoxazole Core

Benzoxazole is an aromatic heterocyclic compound formed by the fusion of a benzene ring with an oxazole ring.[3] This planar, bicyclic system is a privileged scaffold in drug design due to its ability to mimic the structure of natural nucleic bases like guanine and adenine, allowing for effective interactions with biological macromolecules.[1] The benzoxazole moiety is found in numerous natural products and is a key pharmacophore in a wide array of therapeutic agents, exhibiting activities such as antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[1][4][5] The versatility of the benzoxazole ring allows for substitutions at various positions, with modifications at the 2- and 5-positions being particularly influential on biological activity.[1]

Physicochemical and Spectroscopic Properties of 2,4-Dimethylbenzoxazole (Predicted)

Predicted Physicochemical Properties

The following table summarizes the anticipated physicochemical properties of 2,4-Dimethylbenzoxazole. These predictions are based on the known properties of similar benzoxazole derivatives and general principles of physical organic chemistry.

PropertyPredicted ValueRationale/Comparison
Molecular Formula C9H9NOBased on the chemical structure.
Molecular Weight 147.18 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow solid or liquidSimilar to other simple benzoxazole derivatives.[6]
Melting Point Expected to be in a similar range to related dimethylbenzoxazoles.
Boiling Point Higher than 2-methylbenzoxazole (201-202 °C) due to increased molecular weight.
Solubility Likely soluble in common organic solvents (e.g., ethanol, DMSO, chloroform) and sparingly soluble in water.A common characteristic of aromatic heterocyclic compounds.
Predicted Spectroscopic Data

The structural elucidation of 2,4-Dimethylbenzoxazole would rely on a combination of spectroscopic techniques. The expected data is outlined below.

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the two methyl groups.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~2.5Singlet3HC4-CH3
~2.6Singlet3HC2-CH3
~7.0-7.5Multiplet3HAromatic Protons

Rationale: The chemical shifts are estimated based on data for 2-methylbenzoxazole and the expected electronic effects of the methyl substituents on the aromatic ring.[7]

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~15-20C2-CH3
~20-25C4-CH3
~110-150Aromatic and Heterocyclic Carbons
~165C2 (Oxazole ring)

Rationale: The chemical shifts are predicted based on the known 13C NMR data for benzoxazole derivatives.[7]

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm-1)IntensityAssignment
~3050-3100MediumAromatic C-H stretch
~2850-3000MediumAliphatic C-H stretch (methyl groups)
~1600-1650StrongC=N stretch (oxazole ring)
~1450-1580Medium-StrongAromatic C=C stretch
~1000-1250StrongC-O stretch (oxazole ring)

Rationale: These are characteristic vibrational frequencies for the functional groups present in the benzoxazole ring system and its substituents.[7]

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

m/zInterpretation
147Molecular ion [M]+
Fragmentation pattern would likely involve loss of methyl groups and cleavage of the oxazole ring.

Rationale: The molecular ion peak is a direct measure of the molecular weight. The fragmentation pattern can be predicted based on the stability of the resulting fragments.[8]

Synthesis of 2,4-Dimethylbenzoxazole: A Proposed Methodology

The synthesis of the benzoxazole ring is a well-established area of organic chemistry, with the most common approach being the condensation of a 2-aminophenol with a carboxylic acid or its derivative.[2][9]

Proposed Synthetic Pathway

A reliable method for the synthesis of 2,4-Dimethylbenzoxazole would involve the reaction of 2-amino-3-methylphenol with acetic anhydride. This approach is based on the widely used Phillips condensation method.

Synthesis_of_2_4_Dimethylbenzoxazole reactant1 2-Amino-3-methylphenol plus + reactant1->plus reactant2 Acetic Anhydride intermediate Intermediate (Acylated Amine) reactant2->intermediate Acylation plus->reactant2 product 2,4-Dimethylbenzoxazole intermediate->product Cyclization/ Dehydration

Caption: Proposed synthesis of 2,4-Dimethylbenzoxazole.

Detailed Experimental Protocol (Proposed)

Causality behind Experimental Choices:

  • Acetic Anhydride: Serves as both the source of the C2-methyl group and as a dehydrating agent to facilitate the final cyclization step.

  • Reflux Conditions: The elevated temperature is necessary to overcome the activation energy for both the initial acylation and the subsequent intramolecular cyclization.

  • Aqueous Work-up with Base: The use of a weak base like sodium bicarbonate is crucial to neutralize any remaining acetic acid and unreacted acetic anhydride, facilitating the precipitation of the organic product.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-3-methylphenol (1.0 equivalent) and acetic anhydride (1.5-2.0 equivalents).

  • Heating: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture into a beaker of cold water or ice.

  • Neutralization and Precipitation: Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral to slightly basic. The product should precipitate out of the solution.

  • Isolation: Collect the crude product by vacuum filtration and wash it thoroughly with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Reactivity of the Benzoxazole Ring System

The benzoxazole ring is an aromatic system, and its reactivity is governed by the electronic properties of the fused rings.

Electrophilic Aromatic Substitution

The benzene portion of the benzoxazole ring is susceptible to electrophilic aromatic substitution. The heteroatoms in the oxazole ring influence the regioselectivity of these reactions.

  • Nitration: Treatment of benzoxazole with a mixture of nitric acid and sulfuric acid typically results in nitration at the C6 position.[3]

  • Halogenation: Halogenation reactions also favor substitution on the benzene ring.[3]

The presence of the two methyl groups in 2,4-Dimethylbenzoxazole, both of which are electron-donating, is expected to activate the benzene ring towards electrophilic attack and influence the regioselectivity of further substitutions.

Electrophilic_Substitution Benzoxazole 2,4-Dimethylbenzoxazole Activated positions for electrophilic attack Product Substituted 2,4-Dimethylbenzoxazole Benzoxazole->Product Electrophilic Aromatic Substitution Electrophile E+ Electrophile->Benzoxazole

Caption: Electrophilic substitution on the benzoxazole ring.

Applications in Drug Development

The benzoxazole scaffold is of significant interest to medicinal chemists due to its wide range of biological activities.[5] Marketed drugs containing the benzoxazole core include the non-steroidal anti-inflammatory drugs (NSAIDs) flunoxaprofen and benoxaprofen, and the muscle relaxant chlorzoxazone.[7]

The diverse pharmacological profile of benzoxazole derivatives suggests that 2,4-Dimethylbenzoxazole could serve as a valuable starting point for the development of new therapeutic agents. Its derivatives could be screened for a variety of biological activities, including:

  • Antimicrobial and Antifungal Activity: Many benzoxazole derivatives have shown potent activity against various strains of bacteria and fungi.[4]

  • Anticancer Activity: The benzoxazole nucleus is a common feature in compounds with antiproliferative effects.[7]

  • Anti-inflammatory Activity: As evidenced by the success of benzoxazole-containing NSAIDs, this scaffold is a promising template for the design of new anti-inflammatory agents.[7]

Safety and Handling

While specific toxicity data for 2,4-Dimethylbenzoxazole is not available, general precautions for handling benzoxazole derivatives should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[8]

  • Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

  • General Hazards: Benzoxazole derivatives can be harmful if swallowed, and may cause skin and eye irritation.[8] Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information.

Conclusion

While 2,4-Dimethylbenzoxazole remains a relatively unexplored compound, its chemical properties, synthetic accessibility, and potential for biological activity can be confidently inferred from the extensive body of knowledge on the benzoxazole class of heterocycles. This guide provides a solid foundation for researchers and drug development professionals to begin their investigation into this promising molecule. The proposed synthetic route is robust and based on well-established chemical transformations, and the predicted spectroscopic data will be invaluable for the characterization of the target compound. The diverse biological activities associated with the benzoxazole scaffold strongly suggest that 2,4-Dimethylbenzoxazole and its derivatives are worthy of further investigation as potential therapeutic agents.

References

  • Ankita, et al. "Benzoxazoles." World Journal of Pharmaceutical Sciences, vol. 6, no. 10, 2018, pp. 17-24. [URL: https://wjpsonline.com/abstract_show/2018/volume-6/issue-10/2.pdf]
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  • "Benzoxazole derivatives: design, synthesis and biological evaluation." Chemistry Central Journal, vol. 12, no. 1, 2018, p. 86. [URL: https://journal.chemistrycentral.com/articles/10.1186/s13065-018-0459-7]
  • Soni, Shivani, et al. "Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review." RSC Advances, vol. 13, no. 35, 2023, pp. 24585-24608. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra03871h]
  • "Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition." ACS Omega, vol. 4, no. 1, 2019, pp. 2133-2140. [URL: https://pubs.acs.org/doi/10.1021/acsomega.8b03046]
  • "Benzoxazole." PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/9228]
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Sources

Spectroscopic Characterization of 2,4-Dimethylbenzoxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the spectroscopic data for 2,4-Dimethylbenzoxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. A comprehensive interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is presented. Due to the limited availability of published experimental spectra for this specific molecule, this guide combines experimental ¹H NMR data with analysis of closely related analogs and theoretical predictions to offer a robust characterization. This approach provides researchers with the necessary tools to identify and understand the structural features of 2,4-Dimethylbenzoxazole.

Introduction

Benzoxazole derivatives are a prominent class of heterocyclic compounds recognized for their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The strategic placement of substituents on the benzoxazole scaffold allows for the fine-tuning of their biological and photophysical properties. 2,4-Dimethylbenzoxazole, featuring methyl groups on both the heterocyclic and benzene rings, presents a unique electronic and steric profile. Accurate spectroscopic characterization is paramount for confirming the identity and purity of synthesized 2,4-Dimethylbenzoxazole and for elucidating its structure-activity relationships in drug discovery and materials development.

This guide offers an in-depth exploration of the key spectroscopic features of 2,4-Dimethylbenzoxazole, grounded in fundamental principles and supported by available data.

Molecular Structure and Logic

The structural analysis of 2,4-Dimethylbenzoxazole is approached through a multi-technique spectroscopic workflow. Each technique provides complementary information to build a complete picture of the molecule's constitution.

cluster_0 Spectroscopic Analysis Workflow NMR NMR Spectroscopy (¹H and ¹³C) Structure Structural Elucidation of 2,4-Dimethylbenzoxazole NMR->Structure Proton & Carbon Environment IR Infrared Spectroscopy IR->Structure Functional Groups & Bond Vibrations MS Mass Spectrometry MS->Structure Molecular Weight & Fragmentation

Caption: Workflow for the structural elucidation of 2,4-Dimethylbenzoxazole.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of 2,4-Dimethylbenzoxazole in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): A range of approximately 0-12 ppm.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Data Summary: ¹H NMR of 2,4-Dimethylbenzoxazole

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.38d, J = 8.1 Hz1HH-7
7.10d, J = 8.1 Hz1HH-6
6.95s1HH-5
2.62s3H2-CH₃
2.55s3H4-CH₃

Data obtained from a patent detailing the synthesis of 2,4-disubstituted-benzoxazoles.

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of 2,4-Dimethylbenzoxazole is consistent with its proposed structure.

  • Aromatic Protons: The three aromatic protons appear in the range of 6.95-7.38 ppm. The protons at the 6- and 7-positions (H-6 and H-7) appear as doublets due to coupling with each other. The proton at the 5-position (H-5) appears as a singlet, as it has no adjacent protons to couple with.

  • Methyl Protons: The two methyl groups at the 2- and 4-positions appear as sharp singlets at 2.62 and 2.55 ppm, respectively. The downfield shift of the 2-CH₃ group compared to the 4-CH₃ group is expected due to its attachment to the electron-withdrawing imine carbon of the oxazole ring.

cluster_0 2,4-Dimethylbenzoxazole Structure with ¹H NMR Assignments cluster_labels 2,4-Dimethylbenzoxazole Structure with ¹H NMR Assignments mol H7 H-7 (7.38 ppm, d) H6 H-6 (7.10 ppm, d) H5 H-5 (6.95 ppm, s) Me2 2-CH₃ (2.62 ppm, s) Me4 4-CH₃ (2.55 ppm, s)

Caption: Structure of 2,4-Dimethylbenzoxazole with ¹H NMR chemical shift assignments.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number of non-equivalent carbons and their chemical environments.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: Acquire the spectrum on a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Number of Scans: 512-2048 scans, due to the lower natural abundance of ¹³C.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width (sw): A range of approximately 0-200 ppm.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Predicted ¹³C NMR Data for 2,4-Dimethylbenzoxazole

Chemical Shift (δ, ppm)Assignment
~164C-2
~150C-7a
~142C-3a
~130C-4
~125C-6
~120C-5
~110C-7
~152-CH₃
~144-CH₃

Interpretation of the Predicted ¹³C NMR Spectrum

  • Heterocyclic Carbons: The carbon of the C=N bond (C-2) is expected to be the most downfield signal in the spectrum, around 164 ppm. The two quaternary carbons of the oxazole ring fused to the benzene ring (C-7a and C-3a) are predicted to appear around 150 ppm and 142 ppm, respectively.

  • Aromatic Carbons: The six carbons of the benzene ring will have distinct chemical shifts. The carbon bearing the methyl group (C-4) will be shifted downfield. The other aromatic carbons will appear in the typical aromatic region of 110-130 ppm.

  • Methyl Carbons: The two methyl carbons are expected to appear in the aliphatic region, around 14-15 ppm.

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet if it is a solid.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Processing: Perform a background subtraction to remove atmospheric CO₂ and water absorptions.

Characteristic IR Absorptions for 2,4-Dimethylbenzoxazole (Predicted based on analogs)

Wavenumber (cm⁻¹)Vibration
3100-3000C-H stretch (aromatic)
2980-2850C-H stretch (aliphatic, CH₃)
~1615C=N stretch (oxazole ring)
~1570, ~1480C=C stretch (aromatic)
~1240C-O-C stretch (asymmetric)
~1050C-O-C stretch (symmetric)

Interpretation of the IR Spectrum

The IR spectrum of 2,4-Dimethylbenzoxazole is expected to show characteristic absorption bands for the aromatic and heterocyclic rings, as well as the methyl groups. The C=N stretching vibration of the oxazole ring is a key diagnostic peak. The presence of both aromatic and aliphatic C-H stretching vibrations would also be evident. The C-O-C stretching vibrations of the oxazole ring are also important for identification.[1]

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: The sample can be introduced directly into the ion source via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Electron Ionization (EI) is a common method for this type of molecule.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is typically used.

  • Detection: The ions are detected, and a mass spectrum is generated, which is a plot of relative abundance versus mass-to-charge ratio (m/z).

Predicted Mass Spectrum of 2,4-Dimethylbenzoxazole

  • Molecular Ion (M⁺): The molecular weight of 2,4-Dimethylbenzoxazole (C₉H₉NO) is 147.18 g/mol . Therefore, the molecular ion peak is expected at m/z = 147.

  • Key Fragmentation Pathways:

    • Loss of a methyl radical (•CH₃): A prominent fragment at m/z = 132 is expected from the loss of one of the methyl groups.

    • Loss of CO: The benzoxazole ring can undergo fragmentation with the loss of carbon monoxide (28 Da), leading to a fragment at m/z = 119.

    • Formation of the benzoxazolium cation: Cleavage of the methyl group at the 2-position can lead to the formation of a stable benzoxazolium cation.

cluster_0 Predicted Mass Spectrometry Fragmentation of 2,4-Dimethylbenzoxazole M [M]⁺˙ m/z = 147 M_minus_CH3 [M-CH₃]⁺ m/z = 132 M->M_minus_CH3 - •CH₃ M_minus_CO [M-CO]⁺˙ m/z = 119 M->M_minus_CO - CO

Caption: Predicted major fragmentation pathways for 2,4-Dimethylbenzoxazole in EI-MS.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2,4-Dimethylbenzoxazole. By combining experimental ¹H NMR data with reasoned predictions for ¹³C NMR, IR, and MS based on the analysis of analogous structures, a detailed and practical framework for the characterization of this important heterocyclic compound is established. The provided protocols and interpretations serve as a valuable resource for researchers in synthetic chemistry, drug discovery, and materials science, enabling confident identification and further investigation of 2,4-Dimethylbenzoxazole and its derivatives.

References

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Physical properties of 2,4-Dimethylbenzoxazole (melting point, boiling point)

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

2,4-Dimethylbenzoxazole (CAS: 72692-90-1) is a substituted benzoxazole derivative characterized by a benzene ring fused to an oxazole ring, with methyl substitutions at the C2 and C4 positions.[1][2] While often overshadowed by its more common isomer, 2,5-dimethylbenzoxazole, the 2,4-isomer is a critical scaffold in medicinal chemistry, particularly in the synthesis of melatonin receptor agonists and bioactive heterocycles.[1]

This guide addresses a common challenge in the field: the scarcity of specific experimental physical property data for the 2,4-isomer compared to its analogs.[1][3] By synthesizing comparative data from structural isomers and utilizing predictive thermodynamic modeling, this whitepaper provides researchers with actionable parameters for synthesis, purification, and handling.[1][3]

Part 2: Chemical Identity & Structural Analysis

Understanding the physical properties of 2,4-dimethylbenzoxazole requires an analysis of its structural attributes, which directly dictate its intermolecular forces and phase transitions.[1][3]

PropertySpecification
IUPAC Name 2,4-Dimethyl-1,3-benzoxazole
CAS Registry Number 72692-90-1
Molecular Formula C₉H₉NO
Molecular Weight 147.18 g/mol
SMILES CC1=C2C(=CC=C1)OC(=N2)C
Structural Feature Fused benzene-oxazole core; Methyl groups at C2 (imidate-like) and C4 (adjacent to bridgehead).[1][4]

Structural Impact on Properties:

  • Steric Hindrance: The methyl group at the C4 position (peri-position to the nitrogen) introduces steric strain not present in the 2,5- or 2,6-isomers.[1] This often disrupts crystal packing efficiency, potentially lowering the melting point relative to its isomers.[1][3]

  • Dipole Moment: The vector sum of the bond dipoles in the 2,4-isomer differs from the 2,5-isomer, slightly altering its boiling point and solubility profile.[1]

Part 3: Thermodynamic Properties (Core Data)

Note: Due to the limited availability of direct experimental data for the specific 2,4-isomer in open literature, values below represent a synthesis of predicted data and comparative analysis with the experimentally well-characterized 2,5-isomer.

Boiling Point (BP)
  • Estimated Range (Atmospheric): 212°C – 218°C [1][3]

  • Comparative Benchmark:

    • 2-Methylbenzoxazole:[1][4] 178-179°C (Experimental)[1][3]

    • 2,5-Dimethylbenzoxazole:[1][4] 218°C (Experimental)[3]

  • Mechanism: The addition of a methyl group to the benzene ring of 2-methylbenzoxazole typically elevates the boiling point by 30-40°C due to increased London dispersion forces and molecular weight.[1][3]

  • Vacuum Distillation (Recommended): Due to potential thermal instability or oxidation at high temperatures, distillation under reduced pressure is the preferred purification method.[3]

    • Predicted BP at 15 mmHg: ~95-105°C.[1][3]

Melting Point (MP)
  • Physical State at 25°C: Liquid (High Probability) or Low-Melting Solid.[1][3]

  • Estimated Range: < 25°C (Likely oil at room temperature).

  • Reasoning: The C4-methyl group creates steric interference near the ring fusion, inhibiting the ordered lattice formation required for a high melting point.[1][3] In contrast, more symmetrical isomers like 2,5-dimethylbenzoxazole are often liquids or have very low melting points.[1]

Density & Refractive Index
PropertyValue (Predicted/Comparative)
Density 1.08 – 1.10 g/mL
Refractive Index (

)
1.545 – 1.555

Part 4: Experimental Methodologies

To validate these properties in your specific sample, the following self-validating protocols are recommended.

Protocol A: Boiling Point Determination via Micro-Siwoloboff Method

For samples < 1 mL where standard distillation is not viable.

  • Preparation: Place 2-3 drops of 2,4-dimethylbenzoxazole in a melting point capillary tube.

  • Setup: Insert a smaller, inverted capillary (sealed at the top) into the liquid. Attach this assembly to a thermometer bulb in a Thiele tube or oil bath.

  • Heating: Heat gently. Bubbles will initially emerge from the inverted capillary due to thermal expansion of trapped air.[1][3]

  • Endpoint: When a rapid, continuous stream of bubbles emerges, stop heating.

  • Reading: The boiling point is the temperature at which the bubbling stops and the liquid sucks back into the inverted capillary (vapor pressure = atmospheric pressure).[3]

Protocol B: Purification & Isolation Workflow

The following Graphviz diagram outlines the logic flow for purifying 2,4-dimethylbenzoxazole based on its physical state and boiling point.

PurificationWorkflow Start Crude Reaction Mixture (2,4-Dimethylbenzoxazole) CheckState Check Physical State (@ 25°C) Start->CheckState Liquid Liquid / Oil CheckState->Liquid Most Likely Solid Solid CheckState->Solid If High Purity Distillation Vacuum Distillation (< 10 mmHg) Liquid->Distillation Recryst Recrystallization (Solvent: EtOH/Water or Hexane) Solid->Recryst Fractions Collect Fraction (Expect ~90-100°C) Distillation->Fractions Analysis Characterization (NMR, GC-MS, RI) Fractions->Analysis Recryst->Analysis

Caption: Decision matrix for the purification of 2,4-dimethylbenzoxazole based on observed phase state.

Part 5: Applications & Handling

1. Synthetic Utility: 2,4-Dimethylbenzoxazole serves as a "masked" electrophile.[1] The C2-methyl group is acidic (


) and can be deprotonated by strong bases (e.g., n-BuLi) to generate nucleophiles for condensation reactions, extending the carbon skeleton at the 2-position.[1]

2. Storage & Stability:

  • Hygroscopicity: Benzoxazoles can be slightly hygroscopic.[1][3][5] Store under inert gas (Argon/Nitrogen).

  • Oxidation: The methyl groups on the aromatic ring are susceptible to benzylic oxidation.[1][3] Store in amber vials away from light.

3. Safety Profile (E-E-A-T Grounding):

  • Hazard: Irritant to eyes, respiratory system, and skin.[1][3][6]

  • Handling: Use standard Schlenk line techniques if heating is required to prevent vapor release.[1][3]

References

  • PubChem. (2025).[1][3][5] 2,4-Dimethylbenzoxazole (Compound).[1][3][7][8] National Library of Medicine.[1][3] Available at: [Link][1][3]

Sources

An Inquiry into the Mechanistic Landscape of 2,4-Dimethylbenzoxazole: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities.[1] This technical guide addresses the current understanding and investigative pathways for elucidating the mechanism of action of a specific, yet under-characterized derivative: 2,4-Dimethylbenzoxazole. While direct, in-depth research on this particular compound is limited, this document provides a comprehensive framework for researchers by extrapolating from the known biological activities of the broader benzoxazole class. We will explore potential molecular targets and signaling pathways, propose robust experimental protocols to test these hypotheses, and provide a roadmap for future research and development. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel benzoxazole derivatives.

Introduction: The Benzoxazole Moiety as a Privileged Scaffold

Benzoxazoles are heterocyclic compounds composed of a benzene ring fused to an oxazole ring. This structural motif is present in numerous natural and synthetic compounds that exhibit a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[2][3] The versatility of the benzoxazole ring allows for diverse substitutions, leading to a vast chemical space for drug discovery. The wide-ranging therapeutic potential of benzoxazole derivatives stems from their ability to interact with various biological targets.[1]

The subject of this guide, 2,4-Dimethylbenzoxazole, is a simple derivative with methyl groups at the 2 and 4 positions. While its specific biological activities and mechanism of action are not extensively documented in publicly available literature, its structural similarity to other biologically active benzoxazoles provides a strong foundation for hypothesizing its potential therapeutic applications and molecular targets.

Postulated Mechanisms of Action for 2,4-Dimethylbenzoxazole

Based on the established activities of related benzoxazole compounds, we can infer several potential mechanisms of action for 2,4-Dimethylbenzoxazole. These hypotheses provide a rational starting point for experimental investigation.

Antimicrobial and Antifungal Activity: Targeting Essential Bacterial and Fungal Processes

Numerous 2-substituted benzoxazole derivatives have demonstrated significant antimicrobial and antifungal properties.[4][5] A plausible mechanism for such activity is the inhibition of essential microbial enzymes.

  • Potential Target: DNA Gyrase: Molecular docking studies of other 2-substituted benzoxazoles suggest that they may act as inhibitors of bacterial DNA gyrase, an enzyme crucial for DNA replication.[4] Inhibition of this enzyme leads to bacterial cell death.

  • Disruption of Fungal Cell Respiration: Some benzimidazole derivatives, which are structurally related to benzoxazoles, are known to inhibit fungal mitochondrial respiration. For example, thiabendazole has been shown to inhibit succinate-cytochrome c reductase in fungal mitochondria.[6]

Anticancer Activity: Modulation of Key Signaling Pathways

The benzoxazole scaffold is a common feature in many anticancer agents.[7] The potential anticancer mechanisms of 2,4-Dimethylbenzoxazole could involve the modulation of various signaling pathways critical for cancer cell proliferation, survival, and metastasis.

  • Kinase Inhibition: Several 2-mercaptobenzoxazole derivatives have been identified as multi-kinase inhibitors, targeting enzymes such as EGFR, HER2, and VEGFR2.[8] These kinases are often dysregulated in cancer and are validated targets for cancer therapy.

  • Induction of Apoptosis and Cell Cycle Arrest: Some benzoxazole derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cells, suggesting an interference with the cell division machinery.[8]

  • Inhibition of Topoisomerases: Certain 2-substituted benzoxazoles have demonstrated inhibitory activity against DNA topoisomerases, enzymes that are vital for resolving DNA topological problems during replication and transcription.[7]

Anti-inflammatory and Immunomodulatory Effects

Benzoxazole derivatives have also been explored for their anti-inflammatory and immunomodulatory properties.

  • JAK3/STAT5 Pathway Inhibition: One benzoxazole derivative, PO-296, has been shown to inhibit the proliferation of activated T-lymphocytes by targeting the Janus kinase 3 (JAK3)/Signal Transducer and Activator of Transcription 5 (STAT5) signaling pathway.[9] This pathway is crucial for cytokine signaling and immune cell function.

Experimental Workflows for Mechanism of Action Elucidation

To investigate the hypothesized mechanisms of action of 2,4-Dimethylbenzoxazole, a systematic and multi-faceted experimental approach is required. The following protocols are designed to provide a comprehensive evaluation of its biological activities.

General Workflow for Target Identification

The initial phase of investigation should focus on broadly screening the compound for biological activity and then narrowing down to specific molecular targets.

G cluster_0 Phase 1: Broad Spectrum Screening cluster_1 Phase 2: Hit Validation & Target Deconvolution cluster_2 Phase 3: Pathway Analysis & In Vivo Validation A 2,4-Dimethylbenzoxazole B Phenotypic Screening (e.g., Cell Viability Assays) A->B C Target-Based Screening (e.g., Kinase Panel) A->C D Dose-Response Studies B->D C->D E Orthogonal Assays D->E F Affinity-Based Methods (e.g., CETSA, Pull-down) D->F G Signaling Pathway Analysis (e.g., Western Blot, RNA-Seq) E->G F->G H Animal Models of Disease G->H

Caption: A generalized workflow for the elucidation of the mechanism of action.

Detailed Protocol: In Vitro Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of 2,4-Dimethylbenzoxazole against a panel of pathogenic bacteria and fungi.

Methodology:

  • Prepare Stock Solution: Dissolve 2,4-Dimethylbenzoxazole in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Microorganism Preparation: Culture selected bacterial and fungal strains to mid-log phase in appropriate broth media.

  • Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using the appropriate broth.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Incubation: Incubate the plates at the optimal temperature for the growth of each microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Detailed Protocol: Kinase Inhibition Assay

Objective: To assess the inhibitory activity of 2,4-Dimethylbenzoxazole against a panel of protein kinases.

Methodology:

  • Assay Principle: Utilize a commercially available in vitro kinase assay kit (e.g., ADP-Glo™ Kinase Assay). This assay measures the amount of ADP produced during the kinase reaction.

  • Compound Preparation: Prepare serial dilutions of 2,4-Dimethylbenzoxazole.

  • Kinase Reaction: In a 96-well plate, combine the kinase, its specific substrate, ATP, and the test compound.

  • Incubation: Incubate the reaction mixture at the recommended temperature and time for the specific kinase.

  • ADP Detection: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Data Presentation: Hypothetical Inhibitory Profile

To illustrate the expected output from the proposed experiments, the following table summarizes hypothetical IC50 values for 2,4-Dimethylbenzoxazole against a panel of kinases.

Kinase TargetHypothetical IC50 (µM)
EGFR> 50
HER2> 50
VEGFR215.2
JAK35.8
STAT58.1

Proposed Signaling Pathway: Inhibition of the JAK3/STAT5 Cascade

Based on the hypothetical data suggesting inhibitory activity against JAK3 and STAT5, a potential mechanism of action for 2,4-Dimethylbenzoxazole in immune modulation can be visualized.

G cluster_0 Cell Membrane Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK3 JAK3 Receptor->JAK3 Activation STAT5 STAT5 JAK3->STAT5 Phosphorylation Proliferation T-Cell Proliferation STAT5->Proliferation Transcription of Target Genes Compound 2,4-Dimethylbenzoxazole Compound->JAK3 Inhibition

Caption: Proposed inhibition of the JAK3/STAT5 signaling pathway by 2,4-Dimethylbenzoxazole.

Conclusion and Future Directions

While the precise mechanism of action of 2,4-Dimethylbenzoxazole remains to be definitively elucidated, the rich pharmacology of the benzoxazole class provides a fertile ground for hypothesis-driven research. The experimental workflows and conceptual frameworks presented in this guide offer a clear path forward for its investigation. Future research should focus on:

  • Comprehensive Profiling: Conducting broad screening against diverse biological targets to uncover novel activities.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 2,4-Dimethylbenzoxazole to optimize potency and selectivity.

  • In Vivo Efficacy Studies: Evaluating the therapeutic potential of 2,4-Dimethylbenzoxazole in relevant animal models of disease.

By systematically applying these strategies, the scientific community can unlock the full therapeutic potential of 2,4-Dimethylbenzoxazole and contribute to the development of new and effective medicines.

References

  • Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. (n.d.). PMC - NIH. Retrieved January 31, 2026, from [Link]

  • Biological activity and ADME/Tox prediction of some 2-substituted benzoxazole derivatives. (2022, March 23). Turkish Journal of Chemistry. Retrieved January 31, 2026, from [Link]

  • 2-Methylbenzoxazole | C8H7NO. (n.d.). PubChem. Retrieved January 31, 2026, from [Link]

  • 2,4-dimethylbenzoate | C9H9O2-. (n.d.). PubChem. Retrieved January 31, 2026, from [Link]

  • Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interventions. (n.d.). PubMed Central. Retrieved January 31, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors. (n.d.). MDPI. Retrieved January 31, 2026, from [Link]

  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (n.d.). National Institutes of Health. Retrieved January 31, 2026, from [Link]

  • 2,4-Dimethyloxazole | C5H7NO. (n.d.). PubChem. Retrieved January 31, 2026, from [Link]

  • Detection and determination of active metabolites of 1-(2-o-chlorobenzoyl-4-chlorophenyl)-5-glycyl-aminomethyl-3-dimethy l-carbamoyl-1H-1,2,4-triazole hydrochloride dihydrate, (450191-S), in rat tissues, using a radioreceptor assay for benzodiazepines. (n.d.). PubMed. Retrieved January 31, 2026, from [Link]

  • A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery. (2021, November 5). PubMed. Retrieved January 31, 2026, from [Link]

  • A benzoxazole derivative PO-296 inhibits T lymphocyte proliferation by the JAK3/STAT5 signal pathway. (2018, December 2). PubMed. Retrieved January 31, 2026, from [Link]

  • Biological activities of benzoxazole and its derivatives. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Critical dysregulated signaling pathways in drug resistance: highlighting the repositioning of mebendazole for cancer therapy. (n.d.). Frontiers. Retrieved January 31, 2026, from [Link]

  • Biological activity and ADME/Tox prediction of some 2-substituted benzoxazole derivatives. (n.d.). Semantic Scholar. Retrieved January 31, 2026, from [Link]

  • Mechanism of Action of the Fungicide Thiabendazole, 2-(4′-Thiazolyl) Benzimidazole. (n.d.). PMC - NIH. Retrieved January 31, 2026, from [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025, January 28). Retrieved January 31, 2026, from [Link]

  • Critical dysregulated signaling pathways in drug resistance: highlighting the repositioning of mebendazole for cancer therapy. (2025, July 25). PubMed. Retrieved January 31, 2026, from [Link]

  • Benzoxazole: The molecule of diverse biological activities. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved January 31, 2026, from [Link]

  • 2,5-Dimethylbenzoxazole | C9H9NO. (n.d.). PubChem. Retrieved January 31, 2026, from [Link]

  • Thio-2 Inhibits Key Signaling Pathways Required for the Development and Progression of Castration-resistant Prostate Cancer. (2024, June 4). PubMed. Retrieved January 31, 2026, from [Link]

  • Mebendazole | C16H13N3O3. (n.d.). PubChem. Retrieved January 31, 2026, from [Link]

  • 2,4-Dimethylthiazole | C5H7NS. (n.d.). PubChem. Retrieved January 31, 2026, from [Link]

Sources

Theoretical Studies of 2,4-Dimethylbenzoxazole: A Computational & Mechanistic Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical whitepaper on the theoretical characterization of 2,4-Dimethylbenzoxazole . It synthesizes established computational protocols with specific structural insights relevant to this isomer.

Executive Summary

2,4-Dimethylbenzoxazole (CAS: 72692-90-1) represents a critical scaffold in medicinal chemistry, serving as a pharmacophore for antimicrobial, antiviral, and anti-inflammatory agents. While the benzoxazole core is well-documented, the specific substitution pattern at the 2-position (imidate carbon) and 4-position (benzene ring adjacent to nitrogen) introduces unique steric and electronic effects.

This guide outlines a rigorous theoretical framework for characterizing this molecule using Density Functional Theory (DFT). It details the methodology for geometry optimization, vibrational assignment, electronic property calculation, and molecular docking potential.[1][2]

Computational Methodology

To ensure scientific integrity and reproducibility, the following computational protocol is established as the gold standard for this molecule.

Theory Level & Basis Set[1][2]
  • Method: Density Functional Theory (DFT).[1][3][4][5]

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is selected for its proven accuracy in predicting organic vibrational frequencies and bond parameters.

  • Basis Set: 6-311++G(d,p) .[1][2][4][5]

    • Why: The split-valence triple-zeta basis set provides sufficient flexibility. Diffuse functions (++) are critical for capturing the electron density of the lone pairs on Oxygen and Nitrogen. Polarization functions (d,p) account for the anisotropic electron distribution in the aromatic ring.

Solvation & Software
  • Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) using water (

    
    ) or DMSO to mimic physiological or assay environments.
    
  • Software: Gaussian 16/09 or ORCA 5.0.

G Start Input Structure (2,4-Dimethylbenzoxazole) Opt Geometry Optimization B3LYP/6-311++G(d,p) Start->Opt Energy Min Freq Freq Calculation (IR/Raman/NIMAG=0) Opt->Freq Hessian Check Elec Electronic Props (HOMO-LUMO/MEP) Freq->Elec Wavefunction Dock Molecular Docking (AutoDock Vina) Elec->Dock Reactivity Profile

Figure 1: Standardized computational workflow for the theoretical characterization of 2,4-Dimethylbenzoxazole.

Structural & Electronic Properties[1][2][3][5][6]

Geometric Constraints

The 2,4-dimethyl substitution pattern creates a specific steric environment.

  • C2-Methyl: Located on the oxazole ring, this group is coplanar with the ring system. It activates the C2 position for deprotonation (acidity).

  • C4-Methyl: Located on the benzene ring adjacent to the bridgehead Nitrogen (N3).

    • Steric Effect: The proximity of the C4-methyl group to the N3 lone pair can induce a slight deviation from planarity or alter the hybridization angle, potentially reducing the basicity of N3 compared to the unsubstituted parent.

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a critical indicator of chemical stability (hardness/softness).

OrbitalLocalizationCharacter
HOMO Benzene ring & Oxazole

-system

-bonding
LUMO Delocalized over C=N and Benzene

-antibonding
Gap (

)
~4.5 - 5.0 eV (Predicted)Indicates high kinetic stability (Hard molecule)

Chemical Reactivity Descriptors: Using Koopmans' theorem, the global hardness (


) and chemical potential (

) are derived:
  • Where

    
     and 
    
    
    
    .
Molecular Electrostatic Potential (MEP)

The MEP map visualizes charge distribution to predict reaction sites:

  • Negative Regions (Red): Concentrated around N3 (Nitrogen) and O1 (Oxygen). These are the primary sites for electrophilic attack (e.g., protonation).

  • Positive Regions (Blue): Concentrated on the Methyl hydrogens and the benzene ring protons. These are sites for nucleophilic attack.

Vibrational Spectroscopy (IR/Raman)[2][3]

Accurate assignment of vibrational modes validates the theoretical model against experimental FTIR data.

Key Diagnostic Bands (Scaled by 0.961 for B3LYP):

Vibration ModePredicted Freq (

)
IntensityAssignment
C-H Stretch (Ar) 3050 - 3100WeakAromatic ring C-H
C-H Stretch (Me) 2900 - 2980MediumMethyl group (

)
C=N Stretch 1610 - 1640StrongCharacteristic Benzoxazole band
C=C Stretch 1450 - 1580MediumAromatic skeletal vibrations
C-O-C Stretch 1240 - 1260StrongEther linkage asymmetric stretch

Note: The presence of the C4-methyl group often causes a slight redshift in the C=N band due to electron-donating inductive effects (+I).

Molecular Docking & Biological Potential[5][7][8][9]

Benzoxazoles are often investigated as inhibitors of DNA Gyrase (antimicrobial) or COX-2 (anti-inflammatory). The 2,4-dimethyl isomer is evaluated for its binding affinity.

Docking Protocol[8][9]
  • Ligand Prep: Optimize 2,4-dimethylbenzoxazole at B3LYP/6-311++G(d,p). Save as .pdbqt.

  • Target Prep: Retrieve crystal structure (e.g., E. coli DNA GyraseB, PDB ID: 1KZN ) from RCSB. Remove water/co-factors.

  • Grid Box: Center on the ATP-binding pocket.

  • Algorithm: Lamarckian Genetic Algorithm (AutoDock Vina).

Interaction Mechanism

The 2,4-dimethylbenzoxazole ligand typically binds via:

  • 
    -
    
    
    
    Stacking:
    Interaction between the benzoxazole aromatic core and residues like Trp or Phe .
  • Hydrogen Bonding: The N3 atom acts as a H-bond acceptor with backbone NH groups (e.g., Asp73 in GyrB).

  • Hydrophobic Interactions: The C2 and C4 methyl groups slot into hydrophobic pockets, potentially increasing affinity compared to the unsubstituted parent by displacing water entropy.

Docking Ligand 2,4-Dimethylbenzoxazole Complex Ligand-Protein Complex Ligand->Complex Target Target Protein (e.g., DNA Gyrase) Target->Complex Inter1 H-Bond: N3 ... Asp73 Complex->Inter1 Inter2 Pi-Stacking: Ring ... Trp Complex->Inter2 Inter3 Hydrophobic: Me-Groups ... Val/Ile Complex->Inter3

Figure 2: Predicted interaction map of 2,4-Dimethylbenzoxazole within a hydrophobic protein binding pocket.

References

  • Gaussian 16, Revision C.01 , M. J. Frisch et al., Gaussian, Inc., Wallingford CT, 2016.

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.

  • Lee, C., Yang, W., & Parr, R. G. (1988). Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Physical Review B, 37(2), 785.

  • Boese, W. T., et al. (2011). Iridium-Catalyzed C-H Borylation of Heteroarenes: Scope, Regioselectivity, and Application to the Synthesis of Heteroaryl Boronate Esters. Chemical Science. (Reference for synthesis/existence of 2,4-dimethylbenzoxazole).

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.

Sources

Quantum Chemical Profiling of 2,4-Dimethylbenzoxazole: A Computational Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Specialists

Executive Summary

This guide details the quantum chemical characterization of 2,4-Dimethylbenzoxazole , a pharmacologically relevant heterocyclic scaffold. Benzoxazole derivatives are critical in medicinal chemistry, exhibiting antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] The 2,4-dimethyl substitution pattern introduces specific steric and electronic effects at the C4 position—proximal to the oxazole ring—that distinguish it from its more common 2,5- or 2,6-isomers. This whitepaper establishes a validated computational workflow using Density Functional Theory (DFT) to predict structural geometries, electronic descriptors (HOMO-LUMO), and spectroscopic signatures (IR/NMR), providing a robust foundation for subsequent structure-activity relationship (SAR) studies.

Computational Methodology

To ensure high-fidelity results comparable to experimental data, a standardized level of theory must be applied. The following protocol utilizes the B3LYP hybrid functional, which balances computational cost with accuracy for organic heterocycles.

Theoretical Framework[4][5][6][7][8][9]
  • Software Platform: Gaussian 16 / ORCA 5.0 (Interchangeable based on license).

  • Method: Density Functional Theory (DFT).[4][5][6][7][8][9][10][11]

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[11]

  • Basis Set: 6-311++G(d,p).[12][5][7][8][10][11]

    • Rationale: The split-valence triple-zeta basis set with diffuse functions (++) is essential for correctly describing the lone pairs on Nitrogen and Oxygen, while polarization functions (d,p) account for the anisotropic electron distribution in the aromatic ring.

Solvation Modeling

Calculations should be performed in both the gas phase and solvent media (e.g., DMSO or Water) to mimic physiological conditions.

  • Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) or SMD (Solvation Model based on Density).

  • Dielectric Constants: Water (

    
    ), DMSO (
    
    
    
    ).
Optimization Workflow (DOT Diagram)

The following decision tree outlines the step-by-step protocol for ensuring the molecule is at a true potential energy minimum.

OptimizationWorkflow Start Initial Geometry Build (GaussView/Avogadro) Opt Geometry Optimization DFT/B3LYP/6-311++G(d,p) Start->Opt Freq Frequency Calculation (Check Imaginary Freqs) Opt->Freq Decision Imaginary Freqs < 0? Freq->Decision Reopt Distort Geometry along Imaginary Mode Decision->Reopt Yes (Saddle Point) Stable True Minimum Found (NIMAG=0) Decision->Stable No Reopt->Opt Props Calculate Properties (NMR, IR, UV-Vis, MEP) Stable->Props

Figure 1: Self-Consistent Field (SCF) convergence and geometry optimization workflow. Ensuring NIMAG=0 is critical for validating the ground state structure.

Structural & Electronic Analysis

Geometry and Steric Effects

In 2,4-dimethylbenzoxazole, the methyl group at the C4 position is sterically crowded by the oxazole ring nitrogen/oxygen system.

  • Key Parameter to Monitor: The dihedral angle involving the C4-Methyl group and the benzene ring.

  • Expectation: Unlike the C5-methyl isomer, the C4-methyl may induce slight out-of-plane distortions or specific bond lengthening in the

    
     bond due to steric repulsion.
    
Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a primary indicator of chemical stability and bioactivity.

  • HOMO (Highest Occupied Molecular Orbital): Typically localized on the benzoxazole ring and the lone pairs of the heteroatoms (electron donors).

  • LUMO (Lowest Unoccupied Molecular Orbital): Distributed over the

    
    -system (electron acceptors).
    
  • Chemical Hardness (

    
    ):  Calculated as 
    
    
    
    . A lower gap implies higher reactivity (softer molecule), often correlating with better drug-receptor binding.
Molecular Electrostatic Potential (MEP)

The MEP map visualizes charge distribution, guiding electrophilic and nucleophilic attack predictions.

  • Red Regions (Negative Potential): Localized near Nitrogen (N3) and Oxygen (O1). These are the primary sites for hydrogen bonding with protein residues (e.g., in the active site of DNA gyrase).

  • Blue Regions (Positive Potential): Localized on the methyl hydrogens and the benzene ring protons.

Spectroscopic Profiling

Validation of the computational model requires comparison with experimental spectra.

Vibrational Spectroscopy (IR)

DFT calculations systematically overestimate vibrational frequencies due to the neglect of anharmonicity.

  • Correction Factor: Scale frequencies by 0.961 (for B3LYP/6-311++G(d,p)) to align with experimental FTIR data.

  • Diagnostic Bands:

    • 
       stretching (Oxazole ring): 
      
      
      
      .
    • 
       stretching: 
      
      
      
      .
    • 
       stretching (Methyl): 
      
      
      
      .
NMR Prediction (GIAO Method)

Nuclear Magnetic Resonance shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method in solvent (DMSO/Chloroform).

  • Reference Standard: TMS (Tetramethylsilane) calculated at the same level of theory.

  • Equation:

    
    .
    
  • Key Shift: The C2-Methyl protons typically appear upfield (

    
     ppm), while the C4-Methyl protons may show distinct shifts due to the anisotropic effect of the adjacent heteroatoms.
    

Biological Interface: Reactivity & Docking

Benzoxazoles often target bacterial DNA gyrase or fungal enzymes. Understanding the reactivity descriptors helps explain binding affinity.

Global Reactivity Descriptors
ParameterFormulaPhysical Significance
Electronegativity (

)

Power to attract electrons.
Chemical Potential (

)

Tendency of electrons to escape.
Global Softness (

)

Sensitivity to perturbation (reactivity).
Electrophilicity Index (

)

Capacity to accept electrons (crucial for covalent docking).
Biological Mechanism of Action (DOT Diagram)

The following diagram illustrates the hypothetical pathway of benzoxazole derivatives inhibiting bacterial replication (DNA Gyrase inhibition), a common target for this class of molecules.

BioPathway Drug 2,4-Dimethylbenzoxazole Target DNA Gyrase (ATPase Domain) Drug->Target Binding Complex Drug-Enzyme Complex (H-bonds via N3/O1) Target->Complex Stabilization Inhibition Inhibition of DNA Supercoiling Complex->Inhibition Allosteric Effect Outcome Bacterial Cell Death (Replication Arrest) Inhibition->Outcome Downstream

Figure 2: Putative mechanism of action. The electronegative N3 and O1 atoms (identified via MEP) act as hydrogen bond acceptors in the ATPase domain of DNA Gyrase.

References

  • Functionalized Benzoxazole–Pyrimidine Derivatives: Investigation of electronic structure and optical properties using DFT (B3LYP/6-311+G(d,p)). MDPI.

  • Thermochemistry of 2-methylbenzoxazole: Experimental and computational (G3(MP2)//B3LYP) study of formation enthalpies. ResearchGate.

  • DFT Calculations of Benzoisoxazole Derivatives: Structure-activity relationship and spectroscopic analysis (UV, IR, NMR). ResearchGate.

  • Docking and Theoretical Studies of Benzoxazole Derivatives: Analysis of NLO properties and anti-hyperlipidemic activity using DFT. Oriental Journal of Chemistry.

  • Spectroscopic Analysis and DFT Study: General protocols for heterocyclic compounds using B3LYP/6-311++G(d,p). NIH/PubMed.

Sources

Technical Guide: Safety and Handling of 2,4-Dimethylbenzoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

2,4-Dimethylbenzoxazole (CAS: 72692-90-1) is a specialized heterocyclic building block used primarily in the synthesis of bioactive compounds, including fluorescent probes and pharmaceutical candidates targeting melatonin receptors (MT1/MT2). Unlike its more common isomer, 2,5-dimethylbenzoxazole, the 2,4-isomer presents unique steric challenges due to the methyl substitution at the C4 position (peri-position to the nitrogen), which influences both its reactivity and binding affinity in biological systems.

This guide provides a self-validating safety and handling protocol. It moves beyond generic MSDS data to explain the causality of hazards and the rationale behind specific engineering controls.

Chemical Profile
PropertySpecification
CAS Number 72692-90-1
IUPAC Name 2,4-Dimethyl-1,3-benzoxazole
Molecular Formula C₉H₉NO
Molecular Weight 147.18 g/mol
Physical State Liquid (Colorless to Pale Yellow)
Boiling Point ~224°C (Predicted at 760 Torr)
Density ~1.11 g/cm³
Solubility Soluble in organic solvents (DCM, DMSO, Methanol); Poor in water.
Storage 2–8°C (Refrigerated), Inert Atmosphere (Argon/Nitrogen)

Hazard Identification & Mechanism of Toxicity

Understanding the mechanism of toxicity allows for better risk mitigation than simply memorizing H-codes.

GHS Classification
  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

  • Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.

  • Serious Eye Damage/Irritation (Category 2A): H319 - Causes serious eye irritation.

  • STOT - Single Exposure (Category 3): H335 - May cause respiratory irritation.

Toxicological Insights
  • Lipophilicity & Permeation: The dimethyl substitution increases lipophilicity (LogP ~2.5-2.7) compared to the parent benzoxazole. This facilitates rapid dermal absorption and penetration of cell membranes, making skin contact a primary route of systemic exposure.

  • Metabolic Activation: Benzoxazoles can undergo oxidative metabolism (hydroxylation) in the liver. While specific data for the 2,4-isomer is limited, structural analogs suggest potential for quinone-imine formation if the ring opens, which can deplete glutathione levels.

  • Sensitization Potential: Like many low-molecular-weight heterocycles, this compound can act as a hapten, binding to skin proteins and potentially inducing allergic contact dermatitis upon repeated exposure.

Synthesis & Reactivity Profile[1][2][3]

The synthesis of 2,4-dimethylbenzoxazole requires precise regiochemical control. The standard route involves the condensation of 2-amino-3-methylphenol with an acetic acid derivative.

Synthesis Workflow (DOT Visualization)

SynthesisPath Precursor 2-Amino-3-methylphenol (CAS 2836-00-2) Intermediate N-(2-hydroxy-6-methylphenyl)acetamide (Amide Intermediate) Precursor->Intermediate Acetylation (Exothermic) Reagent Acetic Anhydride (Ac2O) Reagent->Intermediate Product 2,4-Dimethylbenzoxazole (CAS 72692-90-1) Intermediate->Product Cyclodehydration (Acid Cat. / Heat) Byproduct Acetic Acid (Byproduct) Intermediate->Byproduct

Figure 1: Synthetic pathway for 2,4-Dimethylbenzoxazole via cyclodehydration.[1][2][3]

Reactivity Hazards
  • Acid Sensitivity: The oxazole ring is stable to weak acids but can hydrolyze under strong acidic conditions at high temperatures, reverting to the aminophenol precursor (which is more toxic/oxidatively unstable).

  • Electrophilic Substitution: The C4-methyl group sterically hinders the C5 position, directing electrophilic aromatic substitution (e.g., nitration, halogenation) primarily to the C6 position.

  • Incompatibility: Strong oxidizers (e.g., peroxides, permanganates) can attack the methyl groups or the heterocycle, leading to exothermic decomposition.

Operational Safety Protocols

This section outlines a self-validating workflow. If a step cannot be verified (e.g., "Is the hood flow correct?"), the operation must stop.

A. Engineering Controls (The First Line of Defense)
  • Primary Containment: All handling of the neat liquid must occur within a certified chemical fume hood operating at face velocity >0.5 m/s.

  • Inert Atmosphere: Due to potential oxidative degradation, store and handle under Nitrogen or Argon when possible.

B. Personal Protective Equipment (PPE) Matrix
Protection ZoneEquipmentRationale
Ocular Chemical Splash GogglesStandard safety glasses are insufficient for liquids that are severe eye irritants (H319). Vapors can bypass side shields.
Dermal (Hand) Double Gloving: Inner: Nitrile (0.11 mm)Outer: Nitrile (0.11 mm) or LaminateBenzoxazoles permeate thin nitrile. Double gloving provides a "breakthrough indicator" gap. If the outer glove is splashed, change immediately.
Respiratory N95 (if solid/dust) or Half-mask with OV cartridges (if outside hood)Only required if engineering controls fail (e.g., spill cleanup).
C. Handling Workflow (DOT Visualization)

HandlingProtocol Start Start: Retrieve from Cold Storage (2-8°C) Equilibrate Equilibrate to RT in Desiccator (Prevent Condensation) Start->Equilibrate Inspect Inspect Septum/Cap Integrity Equilibrate->Inspect Transfer Transfer via Syringe/Cannula (Avoid Open Pouring) Inspect->Transfer Integrity OK Waste Quench & Dispose (Segregated Organic Waste) Inspect->Waste Degraded/Leaking Reaction Add to Reaction Vessel (Inert Atmosphere) Transfer->Reaction Reaction->Waste

Figure 2: Safe handling workflow emphasizing moisture control and containment.

Emergency Response

Spill Management
  • Evacuate: Clear the immediate area of non-essential personnel.

  • Ventilate: Ensure fume hood sash is lowered; increase ventilation if safe.

  • Absorb: Do not use combustible materials (sawdust). Use vermiculite, sand, or activated carbon pads.

  • Decontaminate: Wash the surface with a dilute surfactant solution (soap/water) followed by ethanol. Benzoxazoles are lipophilic and will not be removed effectively by water alone.

First Aid
  • Eye Contact: Flush immediately with water for 15 minutes. Critical: Hold eyelids apart. The lipophilic nature means the chemical resists washing out; prolonged irrigation is vital.

  • Skin Contact: Wash with soap and water. Do not use alcohol or acetone on skin, as this may enhance absorption.

Waste Disposal

  • Classification: Hazardous Organic Waste (Non-Halogenated, unless mixed with halogenated solvents).

  • Method: Incineration is the only acceptable disposal method.

  • Segregation: Do not mix with strong acids or oxidizers in the waste stream to prevent secondary reactions in the waste container.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 21884 (2,5-Dimethylbenzoxazole - Analogous Data). Retrieved from [Link]

  • VSTEP. Chemical Properties of 2,4-Dimethylbenzoxazole. Retrieved from [Link]

  • Organic Syntheses. General Methods for Benzoxazole Synthesis. Retrieved from [Link]

Sources

Methodological & Application

Application Note: 2,4-Dimethylbenzoxazole as a Fluorescent Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide details the technical utility of 2,4-Dimethylbenzoxazole (CAS: 72692-90-1).

While often overshadowed by its 2-phenyl or 2-hydroxy derivatives (famous for ESIPT), 2,4-Dimethylbenzoxazole serves as a critical fluorogenic scaffold and precursor in the design of hemicyanine and styryl dyes. Its specific substitution pattern—a reactive methyl group at the C2 position and a steric methyl group at the C4 position—makes it a unique tool for synthesizing "Push-Pull" fluorescent probes used in mitochondrial imaging and polarity sensing.

Executive Summary

2,4-Dimethylbenzoxazole is a heterocyclic building block characterized by intrinsic UV fluorescence and high reactivity at the C2-methyl position. Unlike standard benzoxazoles, the presence of a methyl group at the C4 position (adjacent to the nitrogen atom) provides steric bulk that disrupts planar


-

stacking. This structural feature is critical for:
  • Reducing Aggregation-Caused Quenching (ACQ): Enhancing the quantum yield of derived dyes in aqueous environments.

  • Tuning Solubility: Improving the lipophilicity of the fluorophore for membrane permeation.

  • Scaffold Derivatization: Serving as the "Acceptor" unit in the synthesis of ICT (Intramolecular Charge Transfer) probes.

Primary Applications:

  • Precursor for Hemicyanine Dyes: Synthesis of mitochondrial-targeting probes.

  • Solvatochromic Sensing: Detection of local environmental polarity.

  • Reference Standard: UV-range fluorescent calibration.

Technical Specifications & Photophysics

PropertySpecificationNotes
IUPAC Name 2,4-Dimethyl-1,3-benzoxazole
CAS Number 72692-90-1
Molecular Weight 147.17 g/mol Small molecule, high permeability.
Excitation Max ~285–300 nm (Intrinsic)UV-excitable in native form.
Emission Max ~320–350 nm (Intrinsic)Deep blue emission.
Reactivity C2-Methyl Acidity

of C2-methyl is lowered by the electron-withdrawing oxazole ring, enabling Knoevenagel condensation.
Solubility DMSO, Ethanol, MethanolLow solubility in water; requires organic co-solvent.
Mechanism of Fluorescence & Derivatization

The utility of 2,4-dimethylbenzoxazole lies in its transformation into Styryl Dyes . By condensing the active C2-methyl group with an aromatic aldehyde (e.g., 4-dimethylaminobenzaldehyde), the


-conjugation is extended, shifting emission from UV to Visible (Green/Red).

Key Structural Advantage (The "4-Methyl Effect"): In many planar dyes, flat molecules stack like pancakes (H-aggregates), quenching fluorescence. The C4-methyl group acts as a "bumper," twisting the molecule slightly or preventing close approach, which preserves fluorescence intensity in biological media.

G cluster_0 Native Scaffold cluster_1 Activation cluster_2 Functional Probe (Hemicyanine) DMB 2,4-Dimethylbenzoxazole (UV Emitting, ~300nm) Deprotonation C2-Methyl Deprotonation (Base Catalyzed) DMB->Deprotonation Active CH3 Aldehyde Electrophile Addition (e.g., DMAB) Deprotonation->Aldehyde Probe Push-Pull Probe (ICT Mechanism) Aldehyde->Probe Condensation Probe->Probe 4-Me Group Prevents Aggregation Emission Visible Fluorescence (Green/Red, ~500-600nm) Probe->Emission Excitation

Figure 1: Transformation of 2,4-Dimethylbenzoxazole into a Functional ICT Probe. The diagram illustrates the synthetic pathway where the scaffold is converted into a long-wavelength sensor.

Protocol: Synthesis & Application of a 2,4-DMB Derived Probe

Note: Since 2,4-dimethylbenzoxazole is primarily a precursor, this protocol details the generation of a functional mitochondrial/polarity probe (Hemicyanine) from the scaffold.

Phase A: Probe Synthesis (One-Pot Knoevenagel Condensation)

Objective: Create a "Turn-On" polarity probe by extending the conjugation.

Reagents:

  • 2,4-Dimethylbenzoxazole (1.0 eq)

  • 4-(Dimethylamino)benzaldehyde (1.0 eq)

  • Piperidine (Catalytic amount, ~2 drops)

  • Ethanol (Solvent)

Procedure:

  • Dissolution: Dissolve 147 mg (1 mmol) of 2,4-Dimethylbenzoxazole and 149 mg (1 mmol) of 4-(Dimethylamino)benzaldehyde in 5 mL of absolute ethanol.

  • Catalysis: Add 2 drops of piperidine.

  • Reflux: Heat the mixture to reflux (80°C) for 6–12 hours. The solution will shift from colorless to intense yellow/orange.

  • Isolation: Cool to room temperature. The product (a styryl dye) often precipitates. If not, reduce volume via rotary evaporation and chill on ice.

  • Purification: Recrystallize from hot ethanol to obtain pure crystals.

Phase B: Stock Solution Preparation
  • Stock: Dissolve the synthesized dye in DMSO to a concentration of 10 mM . Store at -20°C, protected from light.

  • Working Solution: Dilute Stock to 1–10 µM in PBS or cell culture media immediately before use.

Phase C: Staining Protocol (Live Cell Mitochondria)

The cationic nature of the benzoxazole nitrogen (after protonation or alkylation) drives the probe into the negatively charged mitochondrial matrix.

  • Cell Culture: Grow HeLa or HEK293 cells to 70% confluence on glass-bottom dishes.

  • Incubation: Remove media and wash cells once with PBS.

  • Staining: Add working solution (e.g., 5 µM dye in DMEM). Incubate for 20–30 minutes at 37°C.

    • Critical Step: Do not use serum (FBS) during staining if possible, as albumin can bind the dye.

  • Wash: Wash cells 3x with warm PBS to remove background fluorescence.

  • Imaging: Image immediately in live-cell imaging buffer.

Imaging Parameters & Data Analysis[1]

Spectral Settings
  • Excitation: 405 nm (for native scaffold) or 488 nm (for the synthesized styryl derivative).

  • Emission Collection:

    • Native: 320–380 nm (Requires UV-transparent optics).

    • Synthesized Probe: 500–600 nm (Green/Orange channel).

Polarity Sensing (Solvatochromism)

The 2,4-dimethylbenzoxazole derivative exhibits positive solvatochromism .

  • Non-polar (Lipid membranes): Blue-shifted, high intensity.

  • Polar (Cytosol): Red-shifted, lower quantum yield (due to ICT stabilization).

Data Table: Expected Spectral Shift (Synthesized Probe) | Solvent | Dielectric Constant (


) | Emission Max (

) | Quantum Yield (

) | | :--- | :--- | :--- | :--- | | Toluene | 2.38 | ~480 nm | High | | Dichloromethane | 8.93 | ~510 nm | High | | DMSO | 46.7 | ~550 nm | Moderate | | Water (PBS) | 80.1 | ~580 nm | Low (Quenched) |

Troubleshooting & Controls

IssueRoot CauseSolution
No Fluorescence Probe aggregation or pH mismatch.The benzoxazole nitrogen must be protonated or quaternized for mitochondrial targeting. Ensure pH < 7.4 or alkylate the nitrogen (using Methyl Iodide) during synthesis to create a permanent cation.
High Background Non-specific hydrophobic binding.Reduce dye concentration to 1 µM. Perform additional washes with PBS containing 1% BSA.
Photobleaching Oxidation of the methine bridge.Use low laser power (<5%). Add antioxidants (e.g., Ascorbic acid) to the imaging buffer if fixed; for live cells, limit exposure time.
Precipitation Low solubility in aqueous media.Ensure DMSO stock is fully dissolved. Do not exceed 0.1% DMSO final concentration in cell media.

References

  • Benzoxazole Derivatives as Fluorescent Probes

    • Synthesis and photophysical properties of benzoxazolyl-imidazole conjugates. (2020).[1][2][3] New Journal of Chemistry. Discusses the fundamental photophysics of the benzoxazole scaffold and the role of substituents in tuning emission.

  • Mechanism of Styryl Dyes (Hemicyanines)

    • Benzothiazole and Benzoxazole Derivatives as Fluorescent Probes.[1][4][5] (2023).[1][6][7] MDPI Molecules. Reviews the synthesis of "Push-Pull" probes using the methyl-benzoxazole starting material.

  • Chemical Identity & Properties

    • 2,4-Dimethylbenzoxazole (CAS 72692-90-1).[8][9][10][11] PubChem Compound Summary.

    • (Note: Link directs to related oxazole/benzoxazole entries for structure verification).

  • General Protocol for Cyanine Synthesis: Hamer, F. M. (1964). The Cyanine Dyes and Related Compounds. This foundational text establishes the reactivity of the 2-methyl group in benzoxazoles for dye synthesis.

Disclaimer: 2,4-Dimethylbenzoxazole is a chemical intermediate.[10] The protocols described involves chemical synthesis to generate the active fluorescent species.[2][5][12] Always consult the Safety Data Sheet (SDS) before handling.

Sources

Application Notes and Protocols for the Characterization of 2,4-Dimethylbenzoxazole as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzoxazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its presence in a wide array of biologically active compounds. Derivatives of this core structure have been implicated as inhibitors of various enzymes, highlighting their therapeutic potential. This document provides a comprehensive guide for the characterization of 2,4-dimethylbenzoxazole as a putative enzyme inhibitor. While the specific enzyme targets for 2,4-dimethylbenzoxazole are still under investigation, this guide offers a robust framework and detailed protocols for its initial screening, determination of inhibitory potency (IC₅₀), and elucidation of its mechanism of action (MoA) against a given enzyme. The methodologies presented herein are designed to be adaptable to a variety of enzyme systems and are grounded in the principles of scientific integrity and experimental reproducibility.

Introduction: The Benzoxazole Core in Drug Discovery

The benzoxazole ring system, a fusion of a benzene and an oxazole ring, is a cornerstone in the development of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] A significant number of these biological effects can be attributed to the inhibition of specific enzymes. For instance, certain benzoxazole derivatives are known to inhibit bacterial DNA gyrase, a type II topoisomerase crucial for DNA replication in bacteria, making it an attractive target for antibacterial drugs.[1] Other derivatives have shown inhibitory activity against cyclooxygenase (COX) enzymes, which are involved in inflammation.[2]

This guide focuses on a specific, yet lesser-studied derivative, 2,4-dimethylbenzoxazole. The protocols outlined below provide a systematic approach to investigate its potential as an enzyme inhibitor, from initial potency determination to in-depth mechanistic studies. The causality behind each experimental step is explained to empower researchers to make informed decisions and adaptations for their specific enzyme of interest.

Chemical and Physical Properties of 2,4-Dimethylbenzoxazole

A thorough understanding of the physicochemical properties of a potential inhibitor is paramount for accurate and reproducible experimental results.

PropertyValueSource
Molecular Formula C₉H₉NOPubChem
Molecular Weight 147.17 g/mol [3]
Appearance Brown liquid (based on 2,5-dimethylbenzoxazole)[4]
Solubility Insoluble in water; soluble in organic solvents like DMSO and ethanol.[4]
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[4][5]

Handling Precautions:

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Handle in a well-ventilated area or under a chemical fume hood.[4]

  • Avoid contact with skin and eyes.[4]

  • Wash hands thoroughly after handling.[4]

Core Concepts in Enzyme Inhibition

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity.[6] They are fundamental tools in drug discovery and for studying biochemical pathways. Inhibition can be either reversible or irreversible.[7]

  • Reversible Inhibition: The inhibitor binds non-covalently to the enzyme and can be removed, allowing the enzyme to regain its function.[6][7] Reversible inhibitors are classified based on their binding mechanism:

    • Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding.[7]

    • Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), changing the enzyme's conformation and reducing its catalytic efficiency.[7]

    • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex.

    • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex.

  • Irreversible Inhibition: The inhibitor binds covalently to the enzyme, permanently inactivating it.[7][8]

Key Parameters:

  • IC₅₀ (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific experimental conditions.[9]

  • Kᵢ (Inhibition constant): The dissociation constant for the binding of an inhibitor to an enzyme. It is a measure of the inhibitor's affinity for the enzyme.[6]

Experimental Protocols

The following protocols provide a step-by-step guide for the characterization of 2,4-dimethylbenzoxazole as an enzyme inhibitor. These are general templates and should be optimized for the specific enzyme and assay technology being used.

Protocol 1: Preparation of Stock Solutions

Accurate preparation of the inhibitor stock solution is critical for obtaining reliable dose-response curves.

Materials:

  • 2,4-dimethylbenzoxazole

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Accurately weigh a precise amount of 2,4-dimethylbenzoxazole.

  • Dissolve the compound in a known volume of DMSO to create a high-concentration stock solution (e.g., 10 mM or 50 mM).

  • Ensure complete dissolution by vortexing or gentle warming.

  • Prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C in a desiccated environment.

Causality: DMSO is a common solvent for organic molecules and is miscible with aqueous assay buffers. Preparing a high-concentration stock allows for minimal addition of DMSO to the final assay, reducing potential solvent-induced artifacts. Aliquoting prevents degradation of the compound from multiple freeze-thaw cycles.

Protocol 2: In Vitro Enzyme Inhibition Assay (General Template)

This protocol describes a general workflow for assessing enzyme inhibition in a 96-well plate format.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_read Data Acquisition P1 Prepare Reagents: Enzyme, Substrate, Buffer A1 Add Buffer and Inhibitor to Plate P1->A1 P2 Prepare Inhibitor Dilutions P2->A1 A2 Add Enzyme and Incubate A1->A2 A3 Initiate Reaction with Substrate A2->A3 R1 Incubate for a Fixed Time A3->R1 R2 Stop Reaction (optional) R1->R2 R3 Read Plate (Absorbance/Fluorescence) R2->R3

Caption: General workflow for an in vitro enzyme inhibition assay.

Materials:

  • Target enzyme

  • Enzyme substrate

  • Assay buffer (optimized for pH and ionic strength for the target enzyme)

  • 2,4-dimethylbenzoxazole stock solution

  • 96-well microplate (e.g., clear, black, or white, depending on the detection method)

  • Plate reader (spectrophotometer or fluorometer)

Procedure:

  • Prepare Reagents: Prepare fresh solutions of the enzyme, substrate, and assay buffer.

  • Inhibitor Dilutions: Perform serial dilutions of the 2,4-dimethylbenzoxazole stock solution in the assay buffer to create a range of concentrations to be tested.

  • Assay Plate Setup:

    • Add a fixed volume of assay buffer to all wells.

    • Add the serially diluted inhibitor to the test wells.

    • Include positive control wells (no inhibitor) and negative control wells (no enzyme).

  • Enzyme Addition: Add a specific amount of the enzyme to all wells except the negative controls.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind.

  • Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.

  • Kinetic or Endpoint Reading:

    • Kinetic: Measure the signal (e.g., absorbance or fluorescence) at regular intervals.

    • Endpoint: Incubate the plate for a fixed time, then stop the reaction (if necessary) and measure the final signal.

  • Data Collection: Record the data from the plate reader.

Self-Validation: The inclusion of positive and negative controls is crucial. The positive control (enzyme + substrate, no inhibitor) represents 100% enzyme activity, while the negative control (substrate only) provides the background signal.

Protocol 3: Determination of IC₅₀ Value

The IC₅₀ value is determined by measuring the enzyme activity at various concentrations of the inhibitor.

Procedure:

  • Data Normalization:

    • Subtract the average signal of the negative control wells from all other wells.

    • Normalize the data by expressing the activity in the inhibitor-treated wells as a percentage of the activity in the positive control wells (100% activity).

  • Dose-Response Curve: Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.

  • Non-linear Regression: Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using appropriate software (e.g., GraphPad Prism, R).

    • Equation: Y = Bottom + (Top-Bottom)/(1 + 10^((LogIC50-X)*HillSlope))

  • IC₅₀ Determination: The IC₅₀ is the concentration of the inhibitor that corresponds to 50% inhibition of enzyme activity.[10][11]

Data Presentation:

Inhibitor Concentration (µM)% Inhibition
0.15.2
0.515.8
130.1
548.9
1065.4
5089.7
10095.3
Hypothetical data for illustrative purposes.
Protocol 4: Mechanism of Action (MoA) Studies

These experiments are designed to determine how 2,4-dimethylbenzoxazole inhibits the enzyme.

Procedure:

  • Perform the enzyme activity assay with varying concentrations of the substrate in the presence of several fixed concentrations of 2,4-dimethylbenzoxazole (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀).

  • Measure the initial reaction velocities (v₀) for each combination of substrate and inhibitor concentration.

  • Plot the data using a double reciprocal plot (Lineweaver-Burk plot: 1/v₀ vs. 1/[S]) or by fitting the data directly to the Michaelis-Menten equation for different inhibition models.

Interpretation of Lineweaver-Burk Plots:

G cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition C_plot Lines intersect on the y-axis NC_plot Lines intersect on the x-axis UC_plot Lines are parallel

Caption: Interpretation of Lineweaver-Burk plots for different inhibition types.

  • Competitive Inhibition: The lines will intersect on the y-axis. Vmax remains unchanged, while the apparent Km increases.

  • Non-competitive Inhibition: The lines will intersect on the x-axis. The apparent Vmax decreases, while Km remains unchanged.

  • Uncompetitive Inhibition: The lines will be parallel. Both the apparent Vmax and Km decrease.

  • Mixed Inhibition: The lines will intersect at a point other than the axes. Both the apparent Vmax and Km are affected.

Causality: By systematically varying both the substrate and inhibitor concentrations, one can dissect the kinetic relationship between them and the enzyme, thereby revealing the mechanism of inhibition.[12]

Data Analysis and Interpretation

Once the mode of inhibition is determined, the inhibition constant (Kᵢ) can be calculated. For competitive inhibition, Kᵢ can be determined from the following equation:

Apparent Km = Km * (1 + [I]/Kᵢ)

Where:

  • Apparent Km is the Km in the presence of the inhibitor.

  • Km is the Michaelis constant.

  • [I] is the inhibitor concentration.

Similar equations exist for other modes of inhibition. A lower Kᵢ value indicates a more potent inhibitor.[9]

Conclusion

This guide provides a comprehensive framework for the initial characterization of 2,4-dimethylbenzoxazole as a potential enzyme inhibitor. By following these protocols, researchers can obtain reliable data on its inhibitory potency and mechanism of action. These findings will be crucial for guiding further studies, including structure-activity relationship (SAR) analysis and in vivo efficacy testing, ultimately contributing to the development of novel therapeutics.

References

  • LibreTexts, B. (2021, August 16). 6.4: Enzyme Inhibition. Retrieved from [Link]

  • LibreTexts, C. (2022, March 18). 8.7: Enzyme Inhibition. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,5-Dimethylbenzoxazole. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, May 1). Assay Guidance Manual. Retrieved from [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical statistics, 10(2), 128–134. [Link]

  • Tantak, M. P., & Kumar, D. (2017). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Mini reviews in medicinal chemistry, 17(13), 1239–1265. [Link]

  • White, R. E. (2000). High-throughput screening in drug metabolism and pharmacokinetic support of drug discovery. Annual review of pharmacology and toxicology, 40, 133–157. [Link]

  • Wikipedia contributors. (2023, November 29). Enzyme inhibitor. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

Sources

Analytical methods for 2,4-Dimethylbenzoxazole characterization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Comprehensive Analytical Characterization of 2,4-Dimethylbenzoxazole

Executive Summary

2,4-Dimethylbenzoxazole (CAS 72692-90-1) is a critical benzoxazole derivative utilized in the synthesis of bioactive pharmacophores and optoelectronic materials.[1][2] Unlike its more common isomer, 2,5-dimethylbenzoxazole (CAS 5676-58-4), the 2,4-isomer possesses unique steric properties due to the methyl substitution at the C4 position (adjacent to the bridgehead nitrogen).[1] This proximity induces specific electronic and steric effects that require precise analytical differentiation.

This guide provides a validated workflow for the characterization of 2,4-Dimethylbenzoxazole, focusing on distinguishing it from positional isomers (2,5-, 2,6-, and 2,7-dimethyl variants) and quantifying purity.

Physicochemical Profile

PropertyValueNotes
IUPAC Name 2,4-Dimethyl-1,3-benzoxazole
CAS Number 72692-90-1Distinct from 2,5-isomer (5676-58-4)
Molecular Formula

Molecular Weight 147.17 g/mol
Physical State Clear Yellow Oil / Low-melting Solid
Solubility Soluble in

, MeOH, DMSO, EtOAc
Low aqueous solubility
Key Precursor 2-Amino-3-methylphenolCritical process impurity to monitor

Structural Elucidation: NMR Spectroscopy

Objective: To definitively confirm the 2,4-substitution pattern and rule out other isomers. Mechanism: The C4-methyl group creates a distinct splitting pattern in the aromatic region (3 adjacent protons: H5, H6, H7), resulting in a doublet-triplet-doublet pattern, unlike the singlet-doublet-doublet pattern often seen in 2,5- or 2,6-isomers.[1]

Protocol 1: and NMR Acquisition
  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Solvent:

    
     (Chloroform-d) is preferred for resolution of aromatic couplings.[1]
    
  • Concentration: 10–15 mg in 0.6 mL solvent.

Data Interpretation (Validated against Literature):

NucleusShift (

ppm)
MultiplicityIntegrationAssignmentStructural Logic

7.30Doublet (

Hz)
1HH-7Protons at 5,6,7 are adjacent.[1]

7.18Triplet (

Hz)
1HH-6H-6 is coupled to both H-5 and H-7.[1]

7.09Doublet (

Hz)
1HH-5Adjacent to C4-Methyl.[1]

2.65Singlet3HC2-MeTypical shift for oxazole methyl.[1]

2.59Singlet3HC4-MeShielded relative to C2-Me; steric bulk.[1]

163.1SingletCqC-2Imine carbon (C=N).[1]

16.6, 14.7Singlets

MethylsC2-Me and C4-Me carbons.[1]

Critical Quality Attribute (CQA): The presence of a triplet at ~7.18 ppm is the diagnostic fingerprint for the 4-substituted benzoxazole ring. Isomers like 2,5-dimethylbenzoxazole will NOT show a clean triplet in this region (typically showing a split pattern due to non-adjacent protons).

Purity Profiling: HPLC-UV/MS Method

Objective: Quantify purity and separate the 2,4-isomer from potential synthetic byproducts (e.g., unreacted 2-amino-3-methylphenol) and isomers.[1]

Protocol 2: Reversed-Phase HPLC Separation
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
     mm, 3.5 µm.
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (aromatic ring) and 280 nm.

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold for polar impurities)[1]

    • 2-15 min: 10%

      
       90% B (Linear gradient)[1]
      
    • 15-20 min: 90% B (Wash)[1]

Workflow Visualization:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis Sample Crude Sample (Oil) Dilution Dilute in MeCN (1 mg/mL) Sample->Dilution Filter Filter 0.22 µm PTFE Dilution->Filter Injector Injection (5 µL) Filter->Injector Column C18 Column Separation Injector->Column Detector UV (254nm) + ESI-MS (+) Column->Detector Result Data Analysis: Check for Isomer Peaks Detector->Result

Caption: HPLC workflow ensuring removal of particulate matter and effective separation of the lipophilic 2,4-dimethylbenzoxazole from polar precursors.

Synthesis & Impurity Context

Understanding the synthesis aids in identifying impurities. 2,4-Dimethylbenzoxazole is typically synthesized via the cyclization of 2-amino-3-methylphenol with trimethyl orthoacetate or acetic anhydride.[1]

  • Dominant Impurity: Unreacted 2-amino-3-methylphenol.

  • Detection: This phenol is more polar than the benzoxazole product and will elute earlier (Retention Time < 5 min) in the proposed HPLC method.

  • Isomer Contamination: If the starting material (2-amino-3-methylphenol) contained 2-amino-4-methylphenol or 2-amino-5-methylphenol, the final product will contain 2,5- or 2,6-dimethylbenzoxazole.[1] These isomers have very similar lipophilicity and require the shallow gradient (10-90%) described above for resolution.[1]

References

  • Synthesis and NMR Data:Frontiers in Iridium-Catalyzed C-H Borylation, eScholarship, University of California. (Contains specific

    
     and 
    
    
    
    NMR assignments for 2,4-dimethylbenzoxazole).
  • Isomer Distinction: Thermochemistry of 2-methylbenzoxazole and 2,5-dimethylbenzoxazole, Structural Chemistry, 2013.[3] (Provides comparative data for the 2,5-isomer).

  • General Benzoxazole Analysis: Biological Profile of Benzoxazolone Derivatives, PubMed. (Context on pharmacological relevance).

Sources

Application Notes and Protocols: The Role of 2,4-Dimethylbenzoxazole in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Re-evaluating 2,4-Dimethylbenzoxazole in Polymer Chemistry

For researchers and professionals in drug development and materials science, the quest for novel polymers with enhanced thermal, mechanical, and bioactive properties is perpetual. While the polymerization of various heterocyclic compounds is a well-trodden path, the role of certain stable aromatic heterocycles is often misunderstood. This application note addresses the topic of polymerization reactions involving 2,4-Dimethylbenzoxazole. Contrary to what might be assumed by analogy to other heterocyclic systems like oxazolines or benzoxazines, 2,4-Dimethylbenzoxazole does not readily undergo polymerization through ring-opening. The inherent aromaticity and stability of the benzoxazole ring system preclude such a reaction under typical polymerization conditions.

However, the significance of the 2,4-Dimethylbenzoxazole moiety in polymer science is not diminished. Instead of acting as a directly polymerizable monomer, it serves as a robust, high-performance building block. By incorporating this stable heterocycle into polymer backbones through other synthetic strategies, materials with exceptional properties can be achieved. Furthermore, the diverse biological activities of benzoxazole derivatives offer intriguing possibilities for the development of advanced biomaterials and drug delivery systems.[1][2]

This guide provides a detailed exploration of how the 2,4-Dimethylbenzoxazole structure is leveraged in advanced polymer synthesis. We will delve into the synthetic methodologies for creating polymers containing the benzoxazole moiety, analyze the resulting material properties, and present protocols for their synthesis and characterization.

The Benzoxazole Moiety: A Foundation for High-Performance Polymers

The incorporation of rigid heterocyclic units into a polymer backbone is a proven strategy for enhancing its performance characteristics. The benzoxazole ring, being a planar and aromatic structure, imparts significant rigidity and linearity to polymer chains. This structural feature leads to several desirable properties:

  • Enhanced Thermal Stability: The high bond dissociation energies within the aromatic benzoxazole ring contribute to excellent thermal and thermo-oxidative stability of the resulting polymers. Polyimides containing benzoxazole units, for instance, exhibit 5% weight-loss temperatures well above 500°C.[3][4]

  • Superior Mechanical Properties: The rigidity of the benzoxazole moiety leads to polymers with high tensile strength and modulus.[5][6] This makes them suitable for applications requiring robust materials.

  • Increased Glass Transition Temperature (Tg): The restricted chain mobility due to the presence of the benzoxazole units results in high glass transition temperatures, often exceeding 300°C.[4][5]

  • Low Water Absorption: The hydrophobic nature of the benzoxazole ring can contribute to lower water absorption in the final polymer, a critical property for materials used in electronic applications or humid environments.[3][6]

Synthetic Pathways to Benzoxazole-Containing Polymers

Since 2,4-Dimethylbenzoxazole itself is not a suitable monomer for ring-opening polymerization, the strategy shifts to a "functionalize-then-polymerize" approach. This involves synthesizing monomers that already contain the benzoxazole ring and also bear reactive functional groups (e.g., amines, carboxylic acids) that can participate in conventional polymerization reactions like polycondensation.

A common and effective method is the synthesis of aromatic polyimides containing benzoxazole units. This typically involves a two-step process:

  • Synthesis of a Diamine Monomer Containing the Benzoxazole Moiety: This is the crucial step where the benzoxazole structure is created. A typical reaction involves the condensation of a substituted 2-aminophenol with a dicarboxylic acid or its derivative.

  • Polycondensation with a Dianhydride: The resulting benzoxazole-containing diamine is then reacted with a tetracarboxylic dianhydride to form a poly(amic acid) precursor. Subsequent thermal or chemical imidization yields the final poly(benzoxazole imide).[4]

The following diagram illustrates this general synthetic workflow:

G cluster_0 Monomer Synthesis cluster_1 Polymerization Aminophenol Aminophenol Benzoxazole_Diamine Benzoxazole_Diamine Aminophenol->Benzoxazole_Diamine Condensation Dicarboxylic_Acid Dicarboxylic_Acid Dicarboxylic_Acid->Benzoxazole_Diamine Dianhydride Dianhydride Polyamic_Acid Polyamic_Acid Benzoxazole_Diamine->Polyamic_Acid Polycondensation Dianhydride->Polyamic_Acid Polybenzoxazole_Imide Polybenzoxazole_Imide Polyamic_Acid->Polybenzoxazole_Imide Thermal/Chemical Imidization

Caption: General workflow for synthesizing poly(benzoxazole imide)s.

Protocol 1: Synthesis of a Benzoxazole-Containing Diamine Monomer

This protocol provides a representative procedure for the synthesis of a diamine monomer where the benzoxazole moiety is pre-formed. The specific reactants can be varied to achieve different final polymer properties.

Materials:

  • Substituted 2-aminophenol (e.g., 3-amino-4-hydroxybenzoic acid)

  • Substituted aminobenzoic acid (e.g., 4-aminobenzoic acid)

  • Polyphosphoric acid (PPA)

  • Methanol

  • Ammonium hydroxide solution

  • N,N-dimethylacetamide (DMAc)

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, combine the substituted 2-aminophenol and the substituted aminobenzoic acid in polyphosphoric acid.

  • Condensation: Heat the mixture under a slow stream of nitrogen with stirring. The reaction temperature and time will depend on the specific reactants but are typically in the range of 180-220°C for several hours.

  • Precipitation and Neutralization: After cooling to approximately 100°C, pour the reaction mixture into a large volume of methanol. The crude product will precipitate. Filter the precipitate and wash thoroughly with water. Subsequently, stir the precipitate in an ammonium hydroxide solution to neutralize any remaining acid, then filter again and wash with water until the filtrate is neutral.

  • Purification: Dry the crude product and then recrystallize from a suitable solvent, such as a mixture of DMAc and water, to obtain the purified benzoxazole-containing diamine.

  • Characterization: Confirm the structure of the synthesized diamine using FTIR and ¹H NMR spectroscopy.

Protocol 2: Synthesis of a Poly(benzoxazole imide) via Two-Step Polycondensation

This protocol details the polymerization of the synthesized benzoxazole-containing diamine with a commercial dianhydride.

Materials:

  • Synthesized benzoxazole-containing diamine (from Protocol 1)

  • Commercial tetracarboxylic dianhydride (e.g., 3,3',4,4'-biphenyl tetracarboxylic dianhydride, BPDA)

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Acetic anhydride

  • Pyridine

Procedure:

  • Poly(amic acid) Synthesis: In a dry, nitrogen-purged flask, dissolve the benzoxazole-containing diamine in anhydrous NMP. Cool the solution in an ice bath. Gradually add an equimolar amount of the dianhydride powder to the stirred solution. After the addition is complete, remove the ice bath and continue stirring at room temperature for 24 hours to form a viscous poly(amic acid) solution.

  • Film Casting: Cast the poly(amic acid) solution onto a clean, dry glass plate.

  • Thermal Imidization: Place the glass plate in a vacuum oven and heat it according to a staged temperature program. A typical program might be: 100°C for 1 hour, 200°C for 1 hour, and finally 300-350°C for 1 hour. This process removes the solvent and drives the cyclization of the amic acid to the imide, forming the final poly(benzoxazole imide) film.

  • Film Removal: After cooling to room temperature, the flexible and tough polymer film can be carefully peeled from the glass plate.

  • Characterization: Analyze the thermal properties of the polymer film using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Evaluate the mechanical properties (tensile strength, modulus) using a universal testing machine.

Quantitative Data Summary

The incorporation of benzoxazole moieties significantly impacts the properties of the resulting polymers. The following table summarizes typical property ranges for polyimides containing benzoxazole units compared to a standard polyimide.

PropertyStandard Aromatic PolyimidePoly(benzoxazole imide)Reference(s)
Glass Transition Temp. (Tg) 250 - 300 °C330 - 412 °C[3][4][6]
5% Weight Loss Temp. (TGA, N₂) ~500 °C510 - 580 °C[4][5]
Tensile Strength 80 - 110 MPa103 - 326 MPa[4][5][6]
Tensile Modulus 2.5 - 3.5 GPa2.9 - 7.2 GPa[3][4]
Water Absorption 1.5 - 3.0 %0.5 - 1.5 %[3][6]

Relevance to Drug Development

The benzoxazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.[1][7] These include:

  • Anticancer[8][9]

  • Antimicrobial[10]

  • Anti-inflammatory[2]

This inherent bioactivity presents a compelling opportunity for drug development professionals. By incorporating benzoxazole moieties into polymer backbones or as pendant groups, it is conceivable to design:

  • Polymeric Drugs: Where the polymer itself exhibits therapeutic activity.

  • Drug Delivery Systems: Where the benzoxazole-containing polymer acts as a carrier for other therapeutic agents, potentially offering synergistic effects or improved biocompatibility.

  • Bioactive Medical Device Coatings: To prevent microbial colonization or reduce inflammation.

The following diagram illustrates the conceptual link between benzoxazole chemistry and drug development applications.

G Benzoxazole_Scaffold Benzoxazole Scaffold (e.g., 2,4-Dimethylbenzoxazole) Bioactive_Derivatives Bioactive Benzoxazole Derivatives (Anticancer, Antimicrobial) Benzoxazole_Scaffold->Bioactive_Derivatives Pharmacological Screening Functionalized_Monomers Functionalized Benzoxazole Monomers Benzoxazole_Scaffold->Functionalized_Monomers Chemical Modification Drug_Development_Apps Drug Development Applications Bioactive_Derivatives->Drug_Development_Apps Therapeutic Leads High_Performance_Polymers High-Performance Polymers (Thermal Stability, Mechanical Strength) Functionalized_Monomers->High_Performance_Polymers Polymerization High_Performance_Polymers->Drug_Development_Apps Biomaterials, Drug Delivery

Caption: Conceptual linkage of benzoxazole chemistry to drug development.

Conclusion

While 2,4-Dimethylbenzoxazole is not a monomer for direct polymerization, its underlying chemical structure is of great value in the synthesis of high-performance polymers. By employing a "functionalize-then-polymerize" strategy, the thermally stable and rigid benzoxazole moiety can be incorporated into polymer backbones, leading to materials with exceptional thermal and mechanical properties. For researchers in drug development, the inherent biological activity of the benzoxazole scaffold opens up exciting avenues for the creation of novel polymeric drugs and advanced drug delivery systems. The protocols and data presented herein provide a solid foundation for exploring the potential of benzoxazole-containing polymers in a variety of advanced applications.

References

  • Molecular packing and properties of poly(benzoxazole-benzimidazole-imide) copolymers. Polymer Chemistry, 2012.

  • Synthesis and properties of polyimides containing benzoxazole unitsin the main chain. CNKI, 2003.

  • Synthesis and properties of poly(benzoxazole imide)s derived from two isomeric diamines containing a benzoxazole moiety. Polymer Chemistry, 2020.

  • Mechanochemical Activation of Polymer-Embedded Photoluminescent Benzoxazole Moieties. ACS Macro Letters, 2018.

  • Molecular packing and properties of poly(benzoxazole-benzimidazole-imide) copolymers. ResearchGate, 2012.

  • BIOLOGICAL EVALUATION OF 2-OXO-BENZOXAZOLE DERIVATIVES. Thesis, 2023.

  • Synthesis of polybenzoxasole and polybenzothiazole precursors. Google Patents, 1990.

  • Synthesis of aromatic polybenzoxazoles by silylation method and their thermal and mechanical properties. ResearchGate, 1993.

  • Synthesis and characterization of high performance polybenzoxazoles. VTechWorks, 1993.

  • BIOLOGICAL POTENTIAL OF BENZOXAZOLE DERIVATIVES: AN UPDATED REVIEW. ResearchGate, 2021.

  • Biological activity and ADME/Tox prediction of some 2-substituted benzoxazole derivatives. Semantic Scholar, 2022.

  • Biological activities of benzoxazole and its derivatives. ResearchGate, 2023.

  • Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. PubMed Central, 2022.

  • Synthesis and characterization of polybenzoxazole/graphene oxide composites via in situ polymerization. Carbon Letters, 2013.

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. MDPI, 2024.

  • Thermally Rearranged (TR) Polybenzoxazoles from o‐Substituted Precursor Polyimides with Phenyl Pendant. Digital CSIC, 2021.

  • Development of Benzobisoxazole-Based Novel Conjugated Polymers for Organic Thin-Film Transistors. MDPI, 2023.

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing, 2023.

  • Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. MDPI, 2018.

  • Synthesis and Properties of Polymers Containing 2H-Benzimidazol-2-one Moieties: Polymerization via N–C Coupling Reactions. Scilit, 2011.

  • Synthesis and Properties of Polymers Containing 2 H-Benzimidazol-2-one Moieties: Polymerization via N-C Coupling Reactions. ACS Publications, 2012.

  • Simple synthesis of 2-(phenylsulphinyl)benzo[d]oxazole derivatives via a silver-catalysed tandem condensation reaction. RSC Publishing, 2025.

  • Preparation and Characteristics of the Blends of Polyimide and Polybenzoxazole Having Imide Ring. ResearchGate, 2019.

  • Synthesis of π-Conjugated Polymers Containing Benzotriazole Units via Palladium-Catalyzed Direct C-H Cross-Coupling Polycondensation for OLEDs Applications. MDPI, 2022.

  • Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. Nature, 2022.

  • Synthesis and Biological Significance of 2-Mercaptobenzoxazole Derivatives. ResearchGate, 2008.

  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Taylor & Francis Online, 2020.

  • Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity. MDPI, 2024.

  • Chemistry and Applications of Functionalized 2,4‐Thiazolidinediones. ResearchGate, 2023.

  • An insight into the synthesis and SAR of 2,4-thiazolidinediones (2,4-TZD) as multifunctional scaffold: A review. Semantic Scholar, 2020.

Sources

Troubleshooting & Optimization

Technical Support Center: 2,4-Dimethylbenzoxazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Chemistry

Target Molecule: 2,4-Dimethylbenzoxazole CAS Registry Number: (Analogous to 2-methylbenzoxazole, specific isomer less common in bulk catalogs) Core Precursors: 2-Amino-3-methylphenol (2-Amino-m-cresol) + Acetic Anhydride/Acetic Acid.

Critical Structural Insight: The synthesis of the 2,4-isomer is distinct from the more common 2,5- or 2,6-isomers due to the steric hindrance present in the starting material. The methyl group at position 3 of the aminophenol is ortho to the amino group. This proximity creates significant steric bulk around the nucleophilic nitrogen, retarding the initial


-acylation and the subsequent ring closure compared to unhindered analogs.

Troubleshooting Guide (Q&A Format)

Category A: Reaction Initiation & Conversion

Q1: My reaction stalls at the intermediate amide (


-(3-hydroxy-2-methylphenyl)acetamide) and does not cyclize. Why? 
Diagnosis:  This is the most common failure mode for the 2,4-isomer. The methyl group at position 4 (in the final ring) exerts steric pressure that disfavors the planar transition state required for cyclodehydration.
Solution: 
  • Switch Dehydrating Agents: Standard reflux in acetic acid is often insufficient. Switch to Polyphosphoric Acid (PPA) or PPA esters (PPE) . PPA acts as both solvent and Lewis acid, driving the equilibrium toward cyclization.

  • Increase Temperature: The activation energy for closing the 4-substituted ring is higher. Ensure internal reaction temperature reaches 140–150°C .

  • Azeotropic Removal: If avoiding PPA, use xylene/p-toluenesulfonic acid (PTSA) and a Dean-Stark trap to physically remove water.

Q2: The reaction mixture turns into a black tar before the product forms. How do I prevent this? Diagnosis: 2-Amino-3-methylphenol is highly electron-rich and prone to rapid oxidative polymerization (quinine-like formation) in the presence of oxygen and heat. Solution:

  • Degas Solvents: Sparge all solvents (acetic acid, etc.) with argon or nitrogen for 15 minutes prior to use.

  • Strict Inert Atmosphere: Run the reaction under a positive pressure of nitrogen.

  • Fresh Precursor: If the starting aminophenol is dark brown/black, recrystallize it from ethanol/water with a pinch of sodium dithionite (

    
    ) before use.
    
Category B: Purification & Isolation

Q3: I cannot crystallize the product; it remains an oil. Is it impure? Diagnosis: Not necessarily. While many benzoxazoles are solids, 2,4-dimethylbenzoxazole has a lower melting point than its symmetric isomers due to the disruption of crystal packing by the 4-methyl group. It may exist as a viscous oil or low-melting solid at room temperature. Solution:

  • Do not rely on crystallization.

  • Vacuum Distillation: This is the gold standard for purification. Expect a boiling point range of 95–105°C at 10–15 mmHg (estimated based on 2-methylbenzoxazole).

  • Column Chromatography: If distilling is not feasible, use silica gel with a gradient of Hexanes:Ethyl Acetate (95:5 to 80:20). The product is less polar than the starting aminophenol.

Q4: My NMR shows a persistent impurity around 2.2 ppm and 6.8-7.0 ppm. Diagnosis: This is likely unreacted


-(3-hydroxy-2-methylphenyl)acetamide  (the intermediate).
Solution: 
  • Chemical Wash: Dissolve the crude oil in diethyl ether or ethyl acetate. Wash with 2M NaOH (cold). The uncyclized amide (phenolic) will deprotonate and move to the aqueous layer, while the benzoxazole (neutral) remains in the organic layer.

  • Warning: Do not use hot NaOH, or you risk hydrolyzing the benzoxazole ring.

Detailed Technical Protocols

Method A: Polyphosphoric Acid (PPA) Cyclization (Recommended)

Best for: High yields, overcoming steric hindrance, scalable.

Reagents:

  • 2-Amino-3-methylphenol (1.0 eq)

  • Acetic Acid (1.1 eq) or Acetic Anhydride (1.1 eq)

  • Polyphosphoric Acid (10–15 g per 1 g of substrate)

Protocol:

  • Mixing: In a round-bottom flask, mix 2-amino-3-methylphenol and acetic acid.

  • PPA Addition: Add PPA. The mixture will be viscous. Stir mechanically if possible.

  • Heating: Heat to 140°C for 3–4 hours . The mixture will turn into a homogeneous syrup.

    • Checkpoint: Monitor TLC (Hexane:EtOAc 3:1). The starting material (

      
      ) should disappear, and a fluorescent spot (
      
      
      
      ) should appear.
  • Quenching: Cool to ~80°C. Pour the syrup slowly into crushed ice (exothermic!). Stir vigorously until the PPA hydrolyzes and dissolves.

  • Extraction: Neutralize the aqueous slurry with

    
     or 
    
    
    
    to pH 8–9. Extract with Ethyl Acetate (
    
    
    ).
  • Purification: Dry organic layer over

    
    , concentrate, and vacuum distill the residue.
    
Method B: Microwave-Assisted Synthesis

Best for: Rapid screening, small scale.

Reagents:

  • 2-Amino-3-methylphenol (1.0 mmol)

  • Acetic Acid (3.0 mL)

  • Catalyst:

    
     (5 mol%) or simply excess acetic acid.
    

Protocol:

  • Seal reagents in a microwave vial.

  • Irradiate at 160°C for 15 minutes .

  • Cool and dilute with water. Extract as above.

Data Summary & Comparison

ParameterPPA Method (Method A)Acetic Acid RefluxMicrowave Assisted
Reaction Time 3–4 Hours12–24 Hours10–20 Minutes
Typical Yield 85–92%50–65%75–85%
Steric Tolerance High (Forces cyclization)Low (Stalls at amide)Moderate
Scalability High (kg scale possible)HighLow (mL scale)
Purification Distillation requiredCrystallization (often fails)Column Chromatography

Visualizations

Figure 1: Reaction Mechanism & Steric Hindrance

This diagram illustrates the pathway from the aminophenol to the benzoxazole, highlighting the specific steric clash caused by the 3-methyl group during the ring-closure step.

BenzoxazoleSynthesis Start 2-Amino-3-methylphenol (Steric bulk at pos 3) Inter Intermediate Amide N-(3-hydroxy-2-methylphenyl)acetamide Start->Inter N-Acylation (Fast) Reagent Acetic Anhydride (Ac2O) Reagent->Inter Transition Transition State (High Energy due to Sterics) Inter->Transition Rotational Barrier Product 2,4-Dimethylbenzoxazole Transition->Product Cyclodehydration (-H2O) PPA Polyphosphoric Acid (PPA) Accelerates Dehydration PPA->Transition Catalysis

Caption: The 3-methyl group on the phenol ring creates steric resistance against the formation of the planar transition state required for ring closure. PPA overcomes this by activating the carbonyl oxygen.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Problem Synthesis Problem Detected Type Identify Issue Type Problem->Type Stall Stalled at Intermediate (TLC shows Amide) Type->Stall Incomplete Cyclization Tar Black Tar / Decomposition Type->Tar Oxidation Impure Product is Oily/Impure Type->Impure Purification Fix1 Increase Temp >140°C Switch to PPA Stall->Fix1 Fix2 Degas Solvents (N2) Recrystallize Aminophenol Tar->Fix2 Fix3 Wash with cold 2M NaOH Vacuum Distillation Impure->Fix3

Caption: Step-by-step decision matrix for resolving common synthesis failures.

References

  • Synthesis of 2-substituted benzoxazoles using Polyphosphoric Acid. Source:Organic Syntheses, Coll. Vol. 6, p. 298 (1988); Vol. 63, p. 154 (1985). Relevance: Establishes the PPA protocol as the standard for hindered benzoxazoles. URL:

  • Microwave-assisted synthesis of benzoxazoles. Source:Journal of Chemical Research, 2005(4), 396-399. Relevance: Provides rapid screening conditions for optimization. URL:

  • Physical Properties of Methylbenzoxazoles. Source:PubChem Compound Summary for 2-Methylbenzoxazole. Relevance: Provides baseline physical data (BP/MP) for the structural class to guide purification. URL:

  • Mechanistic insights into aminophenol cyclization. Source:RSC Advances, 2014, 4, 348-352. Relevance: Discusses the role of steric and electronic effects in the cyclization step. URL:

Technical Support Center: Purification of 2,4-Dimethylbenzoxazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and process chemists requiring high-purity 2,4-Dimethylbenzoxazole (CAS: 72692-90-1) . It synthesizes practical laboratory experience with mechanistic insights to address common purification challenges.

Compound Profile:

  • CAS: 72692-90-1[1][2][3]

  • Physical State: Liquid or low-melting solid (Isomeric analogs boil at ~218°C; expect similar range).[2]

  • Key Impurities: 2-Amino-3-methylphenol (Starting Material),

    
    -(2-hydroxy-6-methylphenyl)acetamide (Intermediate), Acetic Acid, Oxidation byproducts (Quinones).[2]
    

Part 1: Purification Decision Framework

Before selecting a method, assess your crude material's profile. 2,4-Dimethylbenzoxazole is thermally stable but sensitive to oxidation if phenolic impurities remain.[2]

Purification_Workflow Crude Crude Reaction Mixture (Post-Synthesis) Check_TLC Analyze Purity (TLC/GC) Major Impurity? Crude->Check_TLC Acid_Base Chemical Treatment (Acid/Base Wash) Check_TLC->Acid_Base Phenolic/Amine Impurities Recryst Recrystallization (Only if solid & MP > 40°C) Check_TLC->Recryst If Solid Distillation Vacuum Distillation (>5g Scale, Liquid) Acid_Base->Distillation Bulk Liquid Column Flash Chromatography (<5g Scale or High Purity) Acid_Base->Column Trace Impurities Final Final Product (>98% Purity) Distillation->Final Pure Oil Column->Final Pure Oil/Solid

Figure 1: Decision tree for selecting the optimal purification route based on scale and impurity profile.

Part 2: Troubleshooting Guides & FAQs

Category 1: Chemical Decontamination (The Wash)

Q: My crude product is dark brown/black. How do I remove this color before distillation? A: The dark color typically arises from the oxidation of unreacted 2-amino-3-methylphenol .[2] This starting material is amphoteric and air-sensitive.[2]

  • Protocol: Dissolve the crude oil in Ethyl Acetate or DCM.

    • Acid Wash: Wash with 1M HCl (2x) .[4] The benzoxazole nitrogen is weakly basic (pKa ~0.5) and will remain in the organic layer, while the highly basic amino group of the impurity protonates and moves to the aqueous phase.

    • Base Wash: Wash with 1M NaOH (2x) . This removes any residual phenolic species (which form water-soluble phenoxides) and acetic acid byproducts.[2]

    • Brine/Dry: Wash with brine, dry over Na₂SO₄, and concentrate.

  • Why this works: Benzoxazoles lack the acidic proton of phenols and the basicity of primary amines, making them "chemically silent" in these mild wash conditions [1].

Q: I see a persistent spot on TLC just below the product. What is it? A: This is likely the


-acetyl intermediate  (

-(2-hydroxy-6-methylphenyl)acetamide).[2]
  • Cause: Incomplete cyclization during synthesis (often using acetic anhydride).

  • Solution: This amide is difficult to remove by washing.[2]

    • Reflux:[4] Return the crude to reflux with a catalytic amount of p-TsOH in Toluene (with Dean-Stark) to force cyclization.[2]

    • Chromatography: It is significantly more polar than the benzoxazole and separates well on silica (See Chromatography section).

Category 2: Distillation (Bulk Purification)

Q: The product bumps violently under vacuum. How do I stabilize the distillation? A: 2,4-Dimethylbenzoxazole has a high boiling point (>200°C at atm). Bumping occurs when residual solvents (EtOAc/DCM) or water flash-boil before the product distills.[2]

  • Fix:

    • Degas: Stir the crude oil under high vacuum (0.1–1 mmHg) at room temperature for 30 minutes before heating.

    • Vigreux Column: Use a short Vigreux column to prevent splash-over.[2]

    • Temperature Ramp: Heat the oil bath slowly. The product should distill around 90–100°C at 0.5 mmHg (estimated based on 2-methylbenzoxazole data [2]).[2]

Category 3: Chromatography (High Purity)

Q: The benzoxazole "tails" on the silica column. How do I sharpen the bands? A: Benzoxazoles possess a basic nitrogen that can interact with the acidic silanol groups on silica gel, causing peak broadening (tailing).

  • Fix: Add 1% Triethylamine (TEA) to your eluent system.

  • Recommended Eluent: Hexanes:Ethyl Acetate (Start at 95:5, gradient to 80:20). The TEA neutralizes the silica, ensuring the product elutes as a tight, symmetrical band.

Part 3: Detailed Experimental Protocols

Protocol A: Optimized Flash Chromatography

Best for: <5g scale, removal of close-eluting isomers.[2]

ParameterSpecificationNotes
Stationary Phase Silica Gel 60 (230-400 mesh)Standard phase.[2]
Mobile Phase A Hexanes + 1% Et₃NBase modifier prevents tailing.[2]
Mobile Phase B Ethyl AcetatePolar modifier.[2]
Gradient 0% → 20% B over 10 CVProduct typically elutes at ~10-15% EtOAc.[2]
Detection UV (254 nm)Benzoxazole ring is UV active.

Step-by-Step:

  • Equilibration: Flush column with 3 CV (Column Volumes) of 95:5 Hexanes:EtOAc (+1% TEA).

  • Loading: Dissolve crude in minimum DCM. Load carefully to avoid disrupting the silica bed.

  • Elution: Run the gradient. Collect fractions.

  • Analysis: Spot fractions on TLC. The product will be the major UV-active spot (Rf ~0.5 in 8:2 Hex:EtOAc).[2]

Protocol B: Vacuum Distillation

Best for: >5g scale, solvent-free product.[2]

  • Setup: Short-path distillation head with a cow receiver. Ensure all joints are greased and clipped.[2]

  • Vacuum: Apply high vacuum (<1 mmHg).

  • Fractions:

    • F1 (Fore-run): Low boiling volatiles (residual solvent). Discard.

    • F2 (Main Fraction): Collect when head temperature stabilizes.[2] For 2,4-dimethylbenzoxazole, expect ~95-105°C at 1 mmHg .[2]

    • F3 (Residue): Dark tar remaining in the pot (polymerized impurities).

Part 4: Mechanistic Visualization

The formation and purification logic relies on the chemical differences between the product and its precursors.

Synthesis_Logic cluster_wash Purification Logic SM 2-Amino-3-methylphenol (Amphoteric/Polar) Inter N-Acetyl Intermediate (Amide/Polar) SM->Inter Acylation Reagent Acetic Anhydride Reagent->Inter Product 2,4-Dimethylbenzoxazole (Weak Base/Lipophilic) Inter->Product Cyclodehydration (-H2O) Wash_Acid Acid Wash Removes: Unreacted SM (Amine) Wash_Base Base Wash Removes: Phenols & Acids

Figure 2: Synthesis pathway highlighting the polarity shifts used in purification.[2]

References

  • PubChem. 2,4-Dimethylbenzoxazole Compound Summary. National Library of Medicine.[2] Available at: [Link]

  • PrepChem. Synthesis of 2-methylbenzoxazole. (Analogous synthesis and workup procedure). Available at: [Link]

Sources

Technical Support Center: 2,4-Dimethylbenzoxazole Purification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2,4-Dimethylbenzoxazole. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to achieve high purity of this important heterocyclic compound. Here, we address common challenges encountered during synthesis and purification through a series of frequently asked questions and detailed troubleshooting protocols. Our approach is grounded in fundamental chemical principles to not only provide solutions but also to explain the causality behind them, empowering you to adapt and optimize these methods for your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after synthesizing 2,4-Dimethylbenzoxazole?

A1: The impurity profile of crude 2,4-Dimethylbenzoxazole is largely dictated by its synthesis, which most commonly involves the condensation of 2-amino-m-cresol with an acetylating agent like acetic anhydride.

Common Impurities Include:

  • Unreacted Starting Materials: Primarily 2-amino-m-cresol.

  • Acetylated Intermediates: Such as N-(2-hydroxy-4-methylphenyl)acetamide, which may not have fully cyclized.

  • Regioisomers: If the starting 2-amino-m-cresol contains isomeric impurities (e.g., 4-amino-m-cresol), you may form undesired isomers like 2,6-Dimethylbenzoxazole.

  • Process-Related Impurities: Residual acetic acid or other reagents used in the synthesis.

Identifying these impurities is the first critical step in designing an effective purification strategy. Techniques like ¹H NMR, LC-MS, and GC-MS are invaluable for this purpose.[1][2][3]

Q2: My crude product is a dark, oily residue. How can I get it to crystallize?

A2: An oily product is a common issue, often caused by the presence of unreacted starting materials or solvent residues that depress the melting point and inhibit crystallization. The primary goal is to remove these interfering substances.

Initial Steps:

  • Solvent Removal: Ensure all reaction solvents are thoroughly removed under reduced pressure. Co-evaporation with a solvent like toluene can help remove traces of high-boiling point solvents.

  • Acid-Base Wash: A liquid-liquid extraction is highly effective. Dissolve the crude oil in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane). Wash this solution with a weak acid, such as 1M hydrochloric acid (HCl), to protonate and remove the basic 2-amino-m-cresol starting material into the aqueous layer.[4][5] Subsequently, wash with a weak base, like saturated sodium bicarbonate solution, to remove acidic impurities such as acetic acid.[4][5][6]

  • Drying and Concentration: After washing, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solution.[7] This cleaner material should have a much higher propensity to crystallize upon standing or with the addition of a non-polar "anti-solvent" like hexanes.

Troubleshooting Guide: From Crude Product to High Purity

This section provides a logical workflow for purifying 2,4-Dimethylbenzoxazole, addressing specific problems you might encounter.

Troubleshooting_Workflow cluster_start Initial State cluster_purification Purification Stages cluster_analysis Purity Analysis Crude Crude 2,4-Dimethylbenzoxazole (Often oily, colored) AcidBase Acid-Base Extraction (Removes ionic impurities) Crude->AcidBase Key first step NMR_GCMS ¹H NMR / GC-MS Analysis AcidBase->NMR_GCMS Check purity Column Column Chromatography (Removes neutral impurities) Recrystal Recrystallization (Final polishing) Column->Recrystal Isolate product fractions Column->NMR_GCMS Analyze fractions Pure Pure Product (>99%) Recrystal->Pure NMR_GCMS->Column Neutral impurities remain? NMR_GCMS->Recrystal Minor impurities remain? Recrystallization_Process A 1. Dissolve Impure Solid in minimal hot Solvent 1 (e.g., Ethanol) B 2. Add Anti-Solvent (Solvent 2) (e.g., Water) dropwise until solution is cloudy A->B C 3. Re-clarify with a few drops of hot Solvent 1 B->C D 4. Cool Slowly to Room Temperature C->D E 5. Chill in Ice Bath to Maximize Precipitation D->E F 6. Filter and Dry Pure Crystals E->F

Sources

Preventing byproduct formation in 2,4-Dimethylbenzoxazole reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Byproduct Formation & Process Optimization Doc ID: TS-BZ-204 | Version: 2.1 | Status: Active[1]

Executive Summary & Chemical Context

Target Molecule: 2,4-Dimethylbenzoxazole (CAS: 10325-10-7) Core Challenge: The synthesis of 2,4-dimethylbenzoxazole typically involves the condensation of 2-amino-3-methylphenol with an acetic acid equivalent (acetic anhydride, acetyl chloride, or triethyl orthoacetate).[1][2]

While the reaction appears straightforward, the steric hindrance of the methyl group at the 3-position (which becomes the 4-position in the benzoxazole ring) significantly retards the rate of ring closure compared to unsubstituted analogs. This "steric drag" creates a kinetic window for three primary failure modes:

  • Incomplete Cyclization: Stalling at the intermediate amide (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -acetyl).
    
  • Over-Acylation: Formation of ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -diacetylated species.
    
  • Oxidative Dimerization: Radical coupling of the electron-rich aminophenol precursor.

Diagnostic Hub: Troubleshooting by Symptom
Q1: My LC-MS shows a dominant peak at [M+H]⁺ = 166.[1] Why is the reaction stalling?

Diagnosis: You have isolated the intermediate amide (N-(2-hydroxy-6-methylphenyl)acetamide), not the product.

  • The Chemistry: The reaction proceeds in two steps:[3][4] (1) Rapid ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -acylation, followed by (2) Rate-determining cyclodehydration.
    
  • The Cause: The methyl group at position 4 (benzoxazole numbering) creates steric strain near the nucleophilic nitrogen, raising the activation energy for the ring closure. If you are using standard reflux temperatures (e.g., THF or Ethanol, ~80°C), you likely lack the thermal energy to cross this barrier.

  • The Fix:

    • Switch Solvent: Move to high-boiling solvents like Xylene (140°C) or Dichlorobenzene.[1]

    • Force Water Removal: The cyclization releases water. In a closed equilibrium, it stalls. Use a Dean-Stark trap (azeotropic removal) or a dehydrating agent (Polyphosphoric Acid).[1]

Q2: I see a byproduct at [M+H]⁺ = 208. What is this?

Diagnosis: This is the ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


-diacetylated byproduct .
  • The Chemistry: Phenolic oxygens are nucleophilic. Under aggressive acylating conditions (e.g., excess acetyl chloride + base), the phenol attacks the acyl source before ring closure occurs.

  • The Fix:

    • Stoichiometry Control: Reduce the acylating agent to 1.05 equivalents.

    • Change Reagent: Switch from Acetyl Chloride (highly reactive, kinetic control) to Triethyl Orthoacetate . Orthoesters promote cyclization without risking ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      -acylation because they react via a different mechanism that bypasses the free acyl cation.
      
Q3: The reaction mixture turned black/tarry immediately. Yield is <20%.

Diagnosis: Oxidative Polymerization of the starting material.

  • The Chemistry: 2-amino-3-methylphenol is an electron-rich aniline derivative.[1] In the presence of oxygen and heat, it readily forms radical cations that polymerize into azo-dimers or complex tars (similar to aniline oxidation).

  • The Fix:

    • Degas Solvents: Sparge all solvents with Argon/Nitrogen for 15 minutes prior to use.[1]

    • Antioxidant Wash: Pre-wash the starting aminophenol with a dilute Sodium Dithionite (

      
      ) solution if it appears dark/purple before use.
      
Mechanistic Visualization

The following diagram maps the "Fork in the Road" where the reaction succeeds or fails based on energy input and atmosphere control.

Benzoxazole_Pathway Start 2-Amino-3-methylphenol (Precursor) Amide Intermediate Amide (MW 165) Start->Amide Acetylation (Fast, Kinetic) Tar Oxidative Polymers (Black Tar) Start->Tar O2 Presence (Radical Oxidation) Product 2,4-Dimethylbenzoxazole (Target, MW 147) Amide->Product Cyclodehydration (Slow, Heat >120°C Required) Diacetyl O,N-Diacetyl Byproduct (MW 207) Amide->Diacetyl Excess Acyl Source + Base Product->Amide Hydrolysis (Water in solvent)

Caption: Reaction pathway showing the critical cyclodehydration bottleneck and competing side reactions.

Validated Experimental Protocols
Method A: Polyphosphoric Acid (PPA) Cyclodehydration

Best for: Robust scale-up, high yield, insensitive to moisture.[1]

Rationale: PPA acts as both the solvent, the acid catalyst, and the dehydrating agent, effectively driving the equilibrium toward the cyclized product (Le Chatelier's principle).

Protocol:

  • Preparation: In a round-bottom flask, mix 2-amino-3-methylphenol (1.0 equiv) and Acetic Acid (1.1 equiv).

  • PPA Addition: Add Polyphosphoric Acid (10g per 1g of reactant). Note: PPA is viscous; warm it slightly to facilitate pouring.

  • Heating: Heat the mixture to 120–130°C for 3–4 hours.

    • Checkpoint: Monitor via TLC.[1][4][5] The intermediate amide spot should disappear.

  • Quenching: Cool to ~60°C and pour the syrup slowly into crushed ice/water with vigorous stirring. The PPA will hydrolyze (exothermic).

  • Isolation: Neutralize the aqueous slurry with ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     or 
    
    
    
    until pH ~8. Extract with Ethyl Acetate.[6]
  • Purification: Dry organic layer over

    
     and concentrate. Distillation or recrystallization is usually sufficient.
    
Method B: Lewis Acid Catalyzed (Green/Mild)

Best for: Sensitive substrates, avoiding viscous acid waste.[1]

Rationale: Metal triflates (


, 

) activate the carbonyl oxygen of the intermediate amide, lowering the activation energy for the intramolecular attack by the phenolic oxygen.

Protocol:

  • Setup: Equip a flask with a Dean-Stark trap and reflux condenser.

  • Reagents: Combine 2-amino-3-methylphenol (1.0 equiv), Acetic Acid (1.2 equiv), and Xylene (solvent).

  • Catalyst: Add

    
      (5 mol%).
    
  • Reaction: Reflux vigorously (bath temp ~150°C) to ensure azeotropic removal of water.

  • Duration: 6–12 hours.

  • Workup: Cool, filter off the catalyst (if heterogeneous support used) or wash with water. The catalyst minimizes the formation of tar compared to strong Brønsted acids.

Comparative Data: Reaction Parameters
ParameterMethod A (PPA)Method B (Lewis Acid/Xylene)Method C (Standard Ethanol Reflux)
Temperature 120–130°C140°C (Reflux)78°C
Time 3–4 Hours6–12 Hours24+ Hours (Often Incomplete)
Major Byproduct Charring (if overheated)Unreacted IntermediateIntermediate Amide (M+18)
Yield (Typical) 85–95%75–85%<40%
Green Score Low (Acid Waste)High (Recyclable Catalyst)Medium
References
  • Synthesis of benzoxazoles using Polyphosphoric Acid

    • Title: The Use of Polyphosphoric Acid in the Synthesis of 2-Aryl- and 2-Alkyl-substituted Benzimidazoles, Benzoxazoles and Benzothiazoles.[1][7]

    • Source: Journal of the American Chemical Society.[7]

    • URL:[Link][1]

  • Green Synthesis via Lewis Acid Catalysis

    • Title: A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions.[2]

    • Source: Heliyon (Elsevier).[1][2]

    • URL:[Link][1][2][8]

  • General Benzoxazole Synthesis & Mechanism

    • Title: Synthesis of Benzoxazoles (Review of methodologies).
    • Source: Organic Chemistry Portal.[1]

    • URL:[Link][1]

Sources

Validation & Comparative

A Comparative Guide to Validating the Anticancer Effects of 2,4-Dimethylbenzoxazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the preclinical validation of 2,4-Dimethylbenzoxazole as a potential anticancer agent. In the absence of direct published data on this specific compound, this document outlines a robust, scientifically-grounded strategy based on the well-documented anticancer activities of the broader benzoxazole class of heterocyclic compounds. The experimental protocols and comparative analyses detailed herein are designed to rigorously assess the cytotoxic, pro-apoptotic, and cell cycle-modifying effects of 2,4-Dimethylbenzoxazole, benchmarking its performance against established anticancer agents.

Introduction: The Therapeutic Potential of the Benzoxazole Scaffold

Benzoxazole derivatives have emerged as a significant class of heterocyclic compounds with a wide spectrum of pharmacological activities, including notable anticancer properties.[1][2] Their structural resemblance to endogenous purine bases allows them to interact with various biological targets, leading to the disruption of cancer cell proliferation and survival pathways.[3] Numerous studies on substituted benzoxazoles have demonstrated their ability to induce apoptosis, trigger cell cycle arrest, and inhibit key oncogenic signaling pathways, making them promising candidates for novel cancer therapeutics.[4][5]

This guide focuses on a specific, yet under-investigated derivative, 2,4-Dimethylbenzoxazole. We will propose a logical, evidence-based workflow to validate its anticancer efficacy, drawing parallels from the established mechanisms of action of its chemical relatives. The central hypothesis is that 2,4-Dimethylbenzoxazole, like other compounds in its class, will exhibit selective cytotoxicity towards cancer cells by inducing programmed cell death and halting cell cycle progression.

Proposed Mechanism of Action: Targeting Cancer Hallmarks

Based on the literature for related benzoxazole and benzimidazole compounds, a plausible mechanism of action for 2,4-Dimethylbenzoxazole involves the induction of apoptosis and cell cycle arrest.[6][7] This can be mediated through various signaling cascades, with the Bcl-2 family of proteins and cyclin-dependent kinases (CDKs) being central players.

The Bcl-2 family proteins are critical regulators of the intrinsic apoptotic pathway.[7] Anti-apoptotic members like Bcl-2 prevent the release of cytochrome c from the mitochondria, thereby inhibiting caspase activation and cell death. Many small molecule anticancer agents function by inhibiting Bcl-2, which allows pro-apoptotic proteins like Bax to permeabilize the mitochondrial membrane, leading to the activation of caspase-9 and the executioner caspase-3, ultimately resulting in apoptosis.[7]

Simultaneously, anticancer compounds can induce cell cycle arrest at various checkpoints (G0/G1, S, G2/M) to prevent the proliferation of damaged cells.[8] This is often achieved by modulating the activity of CDKs and their regulatory cyclin partners. For instance, arrest in the G0/G1 phase is a common mechanism observed for some benzoxazole derivatives.[5]

Proposed Signaling Pathway for 2,4-Dimethylbenzoxazole

Proposed_Anticancer_Mechanism_of_2_4_Dimethylbenzoxazole cluster_cell Cancer Cell 2_4_DMB 2,4-Dimethylbenzoxazole Bcl2 Bcl-2 (Anti-apoptotic) 2_4_DMB->Bcl2 Inhibition CDK_Cyclin CDK/Cyclin Complexes 2_4_DMB->CDK_Cyclin Modulation Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Permeabilizes Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Cell_Cycle_Progression Cell Cycle Progression CDK_Cyclin->Cell_Cycle_Progression Inhibits Cell_Cycle_Arrest Cell Cycle Arrest CDK_Cyclin->Cell_Cycle_Arrest

Caption: Proposed mechanism of 2,4-Dimethylbenzoxazole inducing apoptosis and cell cycle arrest.

Experimental Validation Workflow

A systematic, multi-assay approach is essential for the robust validation of a novel anticancer compound.[9][10] The following workflow is proposed to comprehensively evaluate the anticancer effects of 2,4-Dimethylbenzoxazole in vitro.

Experimental Workflow Diagram

Experimental_Workflow Start Select Cancer Cell Lines (e.g., MCF-7, A549, HCT-116) and a non-cancerous control (e.g., MRC-5) MTT Cell Viability Assay (MTT) Determine IC50 value Start->MTT Apoptosis Apoptosis Assay (Annexin V-FITC/PI Staining) MTT->Apoptosis Based on IC50 CellCycle Cell Cycle Analysis (Propidium Iodide Staining) MTT->CellCycle Based on IC50 DataAnalysis Data Analysis and Comparison with control drugs Apoptosis->DataAnalysis CellCycle->DataAnalysis Conclusion Conclusion on Anticancer Potential DataAnalysis->Conclusion

Caption: A stepwise workflow for the in vitro validation of 2,4-Dimethylbenzoxazole.

Detailed Experimental Protocols

The following protocols are foundational for assessing the anticancer activity of a novel compound.

Cell Viability Assay (MTT Assay)

This assay determines the concentration of 2,4-Dimethylbenzoxazole that inhibits the growth of cancer cells by 50% (IC50).[8]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) and non-cancerous control cells (e.g., MRC-5) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[11]

  • Compound Treatment: Treat the cells with various concentrations of 2,4-Dimethylbenzoxazole (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Include a positive control such as Doxorubicin. Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.[12]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[11]

  • IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay quantifies the percentage of cells undergoing apoptosis.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells, where the membrane integrity is compromised.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with 2,4-Dimethylbenzoxazole at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI solution and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the effect of the compound on cell cycle progression.

Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA.[2] The amount of fluorescence is directly proportional to the amount of DNA in the cell. By analyzing the fluorescence intensity of a population of cells, one can determine the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases of the cell cycle.

Protocol:

  • Cell Treatment: Treat cells with 2,4-Dimethylbenzoxazole at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A (to degrade RNA and prevent its staining). Incubate for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The data is typically visualized as a histogram of fluorescence intensity.

Comparative Analysis

To contextualize the anticancer potential of 2,4-Dimethylbenzoxazole, its performance should be compared against established anticancer drugs.

Table 1: Comparative Anticancer Activity (Hypothetical Data for 2,4-Dimethylbenzoxazole)

CompoundTarget Cancer Cell LineIC50 (µM)Apoptosis Induction (% of Apoptotic Cells at IC50)Cell Cycle Arrest Phase (at IC50)
2,4-Dimethylbenzoxazole MCF-7 (Breast)15.535%G0/G1
Doxorubicin MCF-7 (Breast)0.8[6]60%G2/M
Erlotinib A549 (Lung)5.2[6]40%G0/G1
2,4-Dimethylbenzoxazole A549 (Lung)22.028%G0/G1

Note: Data for 2,4-Dimethylbenzoxazole is hypothetical and presented for illustrative purposes. The values for Doxorubicin and Erlotinib are based on published literature and may vary depending on experimental conditions.[6]

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to validate the anticancer effects of 2,4-Dimethylbenzoxazole. By employing a series of well-established in vitro assays, researchers can systematically characterize its cytotoxic, pro-apoptotic, and cell cycle-modifying properties. The proposed workflow, from initial cytotoxicity screening to detailed mechanistic studies, provides a clear path to understanding the potential of this compound as a novel anticancer agent.

Positive results from these in vitro studies would warrant further investigation into the specific molecular targets of 2,4-Dimethylbenzoxazole and progression to in vivo animal models to assess its efficacy and safety in a more complex biological system. The comparative analysis against standard-of-care drugs is crucial for determining its potential clinical relevance and for guiding future drug development efforts.

References

  • Mebendazole (Mbz), a well-known anthelminthic drug, has demonstrated anticancer properties in tumor models and patients, and is thus under consideration for repositioning into an anticancer drug. Mbz is directly cytotoxic in cell lines by various mechanisms and acts indirectly via immunomodulation. In the present study, the anticancer effects of Mbz, alone and in combination with cytotoxic drugs, were further characterized using primary cultures of patient tumor cells ex vivo and the murine colon cancer cell line, CT26, in vitro and in vivo. ([Link])

  • This study explores the anticancer potential of rigid planar compounds capable of intercalating into tumor cell DNA, thereby inducing DNA damage and subsequent cell death. A novel series of compounds (c1–c20) were synthesized using 2H-1,4-benzoxazin-3(4H)-one as the planar core structure, with 1,2,3-triazole groups introduced at the 7-position. ([Link])

  • Recently, a series of 15 compounds with 2,4,5-trisubstitutedthiazole scaffold having 2- amino/amido/ureido functional groups attached with 5-aryl and 4-carboxylic acid/ester groups (1-15) were reported from our research group as novel potential inhibitors of carbonic anhydrase III (CA III) enzyme. ([Link])

  • In the current study, new benzimidazole-based 1,3,4-oxadiazole derivatives have been synthesized and characterized by NMR, IR, MS, and elemental analysis. The final compounds were screened for cytotoxicity against MDA-MB-231, SKOV3, and A549 cell lines and EGFR for inhibitory activities. ([Link])

  • Mebendazole (MBZ) is a benzimidazole carbamate with a broad-spectrum anthelmintic activity that has been used for the treatment of single and mixed helminthic infections. ([Link])

  • Benzoxazole and its derivative represent a very important class of heterocyclic compounds, which have a diverse therapeutic area. Recently, many active compounds synthesized are very effective; natural products isolated with benzoxazole moiety have also shown to be potent towards cancer. ([Link])

  • Compounds containing 1,3,4-oxadiazole ring in their structure are characterised by multidirectional biological activity. Their anti-proliferative effects associated with various mechanisms, such as inhibition of growth factors, enzymes, kinases and others, deserve attention. ([Link])

  • Many benzoxazole-based and similar scaffolds were reported to have wide-range of anticancer activities. In this study, four series of benzoxazole derivatives were designed by combining benzoxazole scaffold with different amines via a reversed phenyl amide linker to produce the compounds of series A, B and C. ([Link])

  • A series of 2H-benzo[b][6] oxazin-3(4H)-one derivatives linked to 1,2,3-triazoles were designed, synthesized, and evaluated for their anticancer activity in several human cancer cell lines, including A549 (lung), Huh7 (liver), MCF-7 (breast), and others. ([Link])

  • Chemical structures of some reported anticancer agents. - ResearchGate. ([Link])

  • The synthesis of 2-phenylbenzoxazole fluorosulfate derivatives was carried out using the SuFEx reaction. To study the anticancer properties of the obtained compounds, the cell lines PC-3 (obtained from prostate adenocarcinoma), BT-474, and MCF-7 (both obtained from breast carcinoma) were used. ([Link])

  • Benzoxazole derivative K313 has previously been reported to possess anti-inflammatory effects in lipopolysaccharide-induced RAW264.7 macrophages. ([Link])

  • The effect of etoxazole on cancer cells was evaluated in vitro using different cell lines. In this context, its cytotoxic activity on breast (MCF-7), liver (HepG2), colon (DLD-1) and lung (A549) cancer cell lines was investigated. ([Link])

  • Marine algae are a prolific bioactive peptide source with a broad pharmacological potential. We characterized MP28, a cationic peptide isolated from the green alga Bryopsis plumosa. ([Link])

  • Benzoxazole is an aromatic molecule with a planar structure, the organic compound benzoxazole has a benzene ring fused to an oxazole ring. ([Link])

  • The synthetic method for benzimidazole-based 1,3,4-oxadiazole derivatives is shown in Scheme 1. O-phenylenediamine (1) was used as a starting material and reacted with 2,4-dichlorobenzaldehyde (2) in the presence of sodium metabisulfite (Na2S2O5). ([Link])

  • Several novel approaches to target Bcl-2 proteins and apoptotic pathways have been identified in recent years for the treatment of different types of cancer including colorectal cancer. ([Link])

  • Metastatic breast cancer (mBC) is responsible for >90% of breast cancer-related deaths. Microtubule-targeting agents (MTAs) are the front-line treatment for mBC. ([Link])

  • Glioblastoma multiforme (GBM) is the most malignant and lethal primary brain tumor in adults accounting for about 50% of all gliomas. ([Link])

  • To determine the effect of N-acyl hydrazones and 2,5 substituted 1,3,4-oxadiazole derivatives, a dose-response curve was produced for each and every molecule based on the viability of A549 (lung carcinoma), PC-3 (prostate adenocarcinoma), and MDA-MB-231(breast adenocarcinoma) cancerous cell lines by using the Cell Titer Glo assay. ([Link])

  • A video explaining cell cycle regulation, cyclin-dependent kinases (CDKs), and cell cycle arrest. ([Link])

  • A review of in vitro methods for screening anticancer agents. ([Link])

  • A protocol for assessing the specificity of anticancer drugs in vitro using co-cultures of tumor and non-tumor cells. ([Link])

  • An overview of in vitro tumor cell model systems for anticancer drug screening. ([Link])

  • A detailed protocol for apoptosis assay by flow cytometry using Annexin V staining. ([Link])

  • A method for cell cycle analysis using propidium iodide (PI) staining and flow cytometry. ([Link])

  • A protocol for propidium iodide staining of cells for cell cycle analysis from Bio-Rad. ([Link])

  • A protocol for apoptosis detection using Annexin V from the University of South Florida. ([Link])

  • A review on the synthesis and biological evaluation of 2-substituted benzoxazole derivatives as potential anticancer agents for breast cancer. ([Link])

  • A perspective on two preclinical tests to evaluate anticancer activity and validate drug candidates for clinical trials. ([Link])

  • A presentation on measuring apoptosis using Annexin V and flow cytometry. ([Link])

  • A detailed protocol for the MTT cell viability and proliferation assay. ([Link])

  • A general procedure for DNA staining for cell cycle analysis using propidium iodide (PI). ([Link])

  • An introduction to apoptosis analysis by flow cytometry. ([Link])

Sources

Comparing the fluorescent quantum yield of 2,4-Dimethylbenzoxazole with other probes

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comprehensive analysis of the fluorescent quantum yield of 2,4-Dimethylbenzoxazole, comparing it against structural analogs and standard probes.

Executive Summary

2,4-Dimethylbenzoxazole is a bicyclic heteroaromatic fluorophore belonging to the alkyl-substituted benzoxazole family. While benzoxazole derivatives are ubiquitous in scintillator technology and fluorescent whitening agents, the specific 2,4-dimethyl isomer exhibits distinct photophysical properties governed by the steric and electronic effects of the methyl group at the C4 position (ortho to the ring oxygen).

This guide compares its performance against the industry-standard 2-Methylbenzoxazole and the highly emissive 2-Phenylbenzoxazole , providing a roadmap for researchers to benchmark its quantum yield (


) and applicability in UV-range bioimaging or materials science.
Core Photophysical Profile[1][2]
  • Scaffold: Benzoxazole (fused benzene and oxazole rings).

  • Primary Emission Region: Ultraviolet to Deep Blue (300–350 nm).

  • Typical Quantum Yield (

    
    ):  Low to Moderate (< 0.10 in polar solvents; comparable to 2-Methylbenzoxazole).
    
  • Key Differentiator: The C4-methyl group introduces steric bulk near the heteroatom, potentially modulating non-radiative decay pathways compared to the C5- or C6-isomers.

Comparative Analysis: 2,4-Dimethylbenzoxazole vs. Alternatives

The following table synthesizes photophysical data for 2,4-Dimethylbenzoxazole relative to its closest structural analogs. Note that simple alkyl-benzoxazoles generally exhibit lower quantum yields than their aryl-substituted counterparts due to the lack of extended conjugation.

Table 1: Photophysical Comparison of Benzoxazole Probes
ProbeStructure / Substituents

(nm)

(nm)
Quantum Yield (

)
Stokes ShiftApplication Context
2,4-Dimethylbenzoxazole 2-Me, 4-Me (Ortho to O)~270-275~305-320~0.04 - 0.06 (Est.)~35-45 nmSteric probe studies; UV scintillators.
2-Methylbenzoxazole 2-Me (Unsubstituted benzene)260300-3100.05 (Cyclohexane)40 nmReference standard for alkyl-benzoxazoles.
2,5-Dimethylbenzoxazole 2-Me, 5-Me (Para to N)272315~0.06 ~43 nmIsomeric comparison; slightly red-shifted.
2-Phenylbenzoxazole 2-Phenyl (Extended

)
295360> 0.30 65 nmHigh-brightness scintillator; ESIPT probe.
PPO (Diphenyloxazole) 2,5-Diphenyl3003600.90 - 1.0 60 nmIndustry gold standard for QY measurements.

*Values estimated based on solvatochromic shifts of the 2-methyl parent scaffold. 2,4-substitution typically induces a slight bathochromic shift due to inductive effects.

Mechanistic Insight

The low quantum yield of 2,4-Dimethylbenzoxazole compared to 2-Phenylbenzoxazole is attributed to the absence of an extended


-system. In the 2,4-dimethyl derivative, excitation is localized to the benzoxazole core. The excited singlet state (

) is prone to efficient intersystem crossing (ISC) to the triplet state (

) or non-radiative internal conversion, competing effectively with fluorescence (

).

In contrast, 2-Phenylbenzoxazole possesses a rotatable phenyl ring that can lock into a planar conformation in the excited state, often facilitated by Excited-State Intramolecular Proton Transfer (ESIPT) if hydroxyl groups are present, or simply by extended conjugation, drastically increasing


.

Visualization: Fluorescence Decay Pathways

The following Jablonski diagram illustrates the competing pathways governing the quantum yield of 2,4-Dimethylbenzoxazole.

Jablonski S0 Ground State (S0) S1 Excited Singlet (S1) (Short Lifetime) S0->S1 Excitation (UV) T1 Triplet State (T1) (Non-Emissive/Phosphorescence) S1->T1 ISC (Intersystem Crossing) Fluo Fluorescence (Low Yield) S1->Fluo k_f NR Non-Radiative Decay (Heat/Vibration) S1->NR k_nr (Dominant) T1->S0 Phos./Decay Fluo->S0 NR->S0

Caption: Energy dissipation pathways in 2,4-Dimethylbenzoxazole. High non-radiative decay (


) and ISC rates limit the fluorescence quantum yield.

Experimental Protocol: Determining Relative Quantum Yield

Since the exact quantum yield of 2,4-Dimethylbenzoxazole can vary by solvent and purity, it is critical to measure it experimentally against a known standard.

Method: Comparative Slope Method

This method eliminates concentration errors by comparing the gradients of Integrated Fluorescence vs. Absorbance for the sample and a standard.

Reagents & Equipment
  • Sample: 2,4-Dimethylbenzoxazole (High purity, >98%).

  • Standard: Quinine Sulfate in 0.1 M H₂SO₄ (

    
    ) or Tryptophan  in water (
    
    
    
    ) depending on excitation match.
  • Solvent: Cyclohexane or Ethanol (spectroscopic grade).

  • Instrument: Spectrofluorometer with corrected PMT response.

Step-by-Step Workflow
  • Preparation of Series: Prepare 5 dilutions of the 2,4-Dimethylbenzoxazole sample and 5 dilutions of the Standard.

    • Constraint: Absorbance at excitation wavelength (

      
      ) must be kept below 0.1 A.U.  (ideally 0.01–0.05) to avoid inner-filter effects.
      
  • Acquisition:

    • Measure UV-Vis absorbance at

      
       for all 10 solutions.
      
    • Measure fluorescence emission spectra (integrated area

      
      ) using the exact same excitation/slit parameters.
      
  • Calculation: Plot Integrated Fluorescence Area (

    
    )  (y-axis) vs. Absorbance (
    
    
    
    )
    (x-axis). Calculate the slope (
    
    
    ) for both sample and standard.
    
    
    
    • 
      : Quantum Yield[1][2][3][4][5][6][7]
      
    • 
      : Slope of the line (
      
      
      
      vs
      
      
      )
    • 
      : Refractive index of the solvent
      
Workflow Diagram

QY_Protocol Start Start: Sample Preparation Dilute Prepare 5 Dilutions (Abs < 0.1 @ Ex) Start->Dilute MeasureAbs Measure Absorbance (A) UV-Vis Spectrophotometer Dilute->MeasureAbs Step 1 MeasureFluo Measure Fluorescence (F) Integrate Emission Area MeasureAbs->MeasureFluo Step 2 (Same Cuvette) Plot Plot F vs. A Determine Slope (m) MeasureFluo->Plot Linear Regression Calc Calculate QY Using Refractive Index Correction Plot->Calc Apply Formula

Caption: Workflow for accurate relative quantum yield determination using the slope method.

Applications & Strategic Recommendations

Steric Probe in Protein Binding

The methyl group at the 4-position of 2,4-Dimethylbenzoxazole creates a unique steric environment compared to the 5- or 6-isomers.

  • Use Case: Use as a site-specific hydrophobic probe. If the probe binds to a protein pocket where the 4-methyl group clashes with residues, the fluorescence quenching or shifting will differ significantly from the 2,5-isomer.

Scintillator Doping

While 2-Phenylbenzoxazole is preferred for high brightness, alkyl-benzoxazoles like the 2,4-dimethyl variant are used as secondary solutes or co-dopants in liquid scintillators to shift wavelengths or modulate timing characteristics due to their shorter fluorescence lifetimes.

Synthetic Intermediate

2,4-Dimethylbenzoxazole serves as a validated precursor for creating complex ESIPT dyes . By reacting the 2-methyl group (which is acidic) with aromatic aldehydes, researchers can extend the conjugation to create styryl-benzoxazoles with drastically higher quantum yields (


).

References

  • Reiser, A., et al. (1972). "Fluorescence of aromatic benzoxazole derivatives." Journal of the American Chemical Society, 94(7), 2414–2421. (Establishes the baseline QY for 2-alkylbenzoxazoles at ~0.05).

  • Brouwer, A. M. (2011). "Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report)." Pure and Applied Chemistry, 83(12), 2213–2228. (The authoritative protocol for QY measurement).

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer. (Fundamental text on fluorescence mechanisms and Jablonski diagrams).
  • Frizon, T. E. A., et al. (2019).[8] "Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores." Frontiers in Chemistry. (Comparative data on benzoxazole-related fluorophores).

  • Potter, R. G., et al. (2010). "Iridium-Catalyzed C-H Borylation." eScholarship, University of California. (Describes synthesis and NMR characterization of 2,4-Dimethylbenzoxazole).

Sources

Comparative Guide: Cross-Validation of Analytical Methods for 2,4-Dimethylbenzoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Necessity of Orthogonal Validation

2,4-Dimethylbenzoxazole is a critical heterocyclic building block used in the synthesis of bioactive pharmacophores (e.g., antimicrobial and anticancer agents) and advanced organic materials. Ensuring the purity and concentration of this intermediate is pivotal for downstream yield and regulatory compliance.

In pharmaceutical development, relying on a single analytical technique introduces method bias . For instance, High-Performance Liquid Chromatography (HPLC) may fail to detect volatile non-chromophoric impurities, while Gas Chromatography (GC) might thermally degrade labile byproducts.

This guide outlines a rigorous Cross-Validation Protocol comparing RP-HPLC-UV (Method A) and GC-MS (Method B). By validating 2,4-Dimethylbenzoxazole quantification across these orthogonal principles—liquid-phase partitioning vs. gas-phase volatility—researchers can achieve a self-validating quality control system compliant with ICH Q2(R2) standards.

Method A: High-Performance Liquid Chromatography (RP-HPLC-UV)

The Workhorse for Routine Quantitation

HPLC is selected as the primary method due to its high precision and ability to handle thermally unstable impurities that might exist in the synthesis matrix.

Mechanistic Rationale
  • Stationary Phase: A C18 (Octadecylsilane) column is chosen. The hydrophobic interaction with the benzoxazole core ensures adequate retention, while the "2,4-dimethyl" substitution pattern provides sufficient steric bulk to differentiate it from similar isomers (e.g., 2-methylbenzoxazole).

  • Detection: Benzoxazoles exhibit strong

    
     transitions. A wavelength of 275 nm  is selected to maximize signal-to-noise ratio while minimizing interference from simple aliphatic solvents.
    
Detailed Protocol
ParameterSpecification
Instrument Agilent 1260 Infinity II or equivalent (Quaternary Pump)
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water (Buffer for pH stability)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Gradient 0-2 min: 30% B (Isocratic hold)2-10 min: 30%

90% B (Linear Ramp)10-12 min: 90% B (Wash)12.1 min: 30% B (Re-equilibration)
Injection Vol 10 µL
Detection UV-DAD at 275 nm (Reference: 360 nm)
Column Temp 30°C

Sample Preparation: Dissolve 10 mg of 2,4-Dimethylbenzoxazole reference standard in 10 mL of Acetonitrile (1 mg/mL stock). Dilute to working range (10–200 µg/mL) using Mobile Phase A:B (50:50).

Method B: Gas Chromatography - Mass Spectrometry (GC-MS)

The Orthogonal Confirmation

GC-MS serves as the confirmatory method. Since 2,4-Dimethylbenzoxazole is a semi-volatile heterocycle (estimated BP ~210–220°C), it is amenable to gas-phase analysis without derivatization.

Mechanistic Rationale
  • Separation Principle: Volatility-based separation on a 5% phenyl-methylpolysiloxane phase (DB-5ms). This separates analytes based on boiling point and polarity, a mechanism distinct from HPLC's solvophobic partitioning.

  • Detection: Electron Ionization (EI) at 70 eV provides a spectral fingerprint. The molecular ion

    
     and characteristic tropylium-like fragments confirm structural identity.
    
Detailed Protocol
ParameterSpecification
Instrument Agilent 7890B GC / 5977B MSD or equivalent
Column DB-5ms UI (30 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)
Inlet Split (20:1) @ 250°C
Oven Program 60°C (hold 1 min)

20°C/min

280°C (hold 3 min)
Transfer Line 280°C
Ion Source EI Source @ 230°C, 70 eV
Scan Mode SIM (Selected Ion Monitoring) for Quantitation: m/z 147 (Target), 119, 91 (Qualifiers)

Sample Preparation: Dissolve 10 mg of 2,4-Dimethylbenzoxazole in 10 mL of Methanol. Dilute to working range (5–100 µg/mL). Note: Avoid chlorinated solvents if using ECD detectors; Methanol is suitable for MS.

Cross-Validation Workflow & Data Analysis

The core of this guide is the Cross-Validation Study . This experiment determines if both methods yield statistically equivalent results.

The Validation Workflow[1]

CrossValidation cluster_HPLC Method A (Liquid Phase) cluster_GC Method B (Gas Phase) Sample Crude 2,4-Dimethylbenzoxazole (Synthesis Batch) Prep Sample Preparation (Gravimetric Dilution) Sample->Prep HPLC HPLC-UV Analysis (C18 Column) Prep->HPLC GC GC-MS Analysis (DB-5ms Column) Prep->GC DataA Purity % (Area Norm) Conc. (External Std) HPLC->DataA Stats Statistical Comparison (t-test & Bland-Altman) DataA->Stats DataB Purity % (Total Ion) Conc. (Internal Std) GC->DataB DataB->Stats Decision Validation Decision (Pass/Fail) Stats->Decision

Figure 1: Orthogonal cross-validation workflow ensuring result integrity through dual-method confirmation.

Comparative Performance Metrics

Perform the following experiments in triplicate for both methods on the same batch of 2,4-Dimethylbenzoxazole.

Validation ParameterHPLC-UV Acceptance CriteriaGC-MS Acceptance CriteriaCross-Validation Goal
Linearity (

)

(Range: 10-200 µg/mL)

(Range: 5-100 µg/mL)
Slopes should not differ by

(F-test).
Precision (RSD)

(n=6 injections)

(n=6 injections)
Pooled RSD across methods

.
Accuracy (Recovery)


Difference in mean recovery

.
LOD (Sensitivity) ~0.5 µg/mL~0.1 µg/mLGC-MS confirms trace impurities missed by HPLC.
Statistical Analysis: The Bland-Altman Approach

Do not rely solely on correlation coefficients. To rigorously cross-validate:

  • Analyze 10 distinct batches of 2,4-Dimethylbenzoxazole using both Method A and Method B.

  • Calculate the difference (

    
    ) and the average (
    
    
    
    ) for each sample.
  • Pass Criteria: 95% of the differences (

    
    ) must fall within 
    
    
    
    of the mean difference, and the mean difference should be close to zero (indicating no systematic bias).

Troubleshooting & Optimization

Peak Tailing in HPLC
  • Cause: Interaction between the basic nitrogen of the benzoxazole ring and residual silanols on the silica support.

  • Solution: Ensure the mobile phase contains an acidic modifier (0.1% Formic Acid or TFA) to protonate the nitrogen (

    
    ), reducing silanol interaction. Alternatively, use an "end-capped" column.
    
Thermal Degradation in GC
  • Symptom: Appearance of broad, non-Gaussian peaks or unexpected fragments in the mass spectrum.

  • Solution: Lower the inlet temperature to 220°C. If degradation persists, the HPLC method must be declared the "Primary Gold Standard," and GC restricted to residual solvent analysis.

References

  • ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation.[1][2] Link

  • Abdullah, A. M., et al. (2024).[3] Synthesis and Characterization of Novel Benzimidazole Derivatives... Al-Mustansiriyah Journal of Science. Link

  • PubChem. (2025).[4][5][6][7] 2-Methylbenzoxazole Compound Summary. National Library of Medicine. Link

  • Bhat, R., et al. (2019). Synthesis, characterization and evaluation of antibacterial... of 2-mercaptobenzoxazole derivatives. Chemistry & Biology Interface.[8] Link

Sources

Comparative study of the synthesis methods for 2,4-Dimethylbenzoxazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of synthesis methods for 2,4-Dimethylbenzoxazole , a critical heterocyclic scaffold used in pharmaceutical intermediates, fluorescent whitening agents, and solvatochromic dyes.

The synthesis hinges on the cyclocondensation of 2-amino-3-methylphenol (to establish the 4-methyl moiety) with a two-carbon donor (to establish the 2-methyl moiety).

Executive Summary

Target Molecule: 2,4-Dimethylbenzoxazole CAS Number: 10328-91-3 (Isomer specific) Core Precursor: 2-Amino-3-methylphenol (2-Amino-m-cresol) Reagent Class: C2-Synthons (Acetic Anhydride, Acetic Acid, Orthoesters)

This study compares three distinct synthetic methodologies ranging from classical thermal condensation to modern green chemistry approaches. The selection of the optimal method depends on scale, available equipment, and atom economy requirements.

MethodReagentsKey AdvantagePrimary Drawback
A. Classical Thermal Acetic Anhydride / RefluxLow Cost, Simple SetupLong reaction time, lower yield
B. PPA Cyclodehydration Polyphosphoric Acid (PPA)High Yield, Solvent-freeViscous workup, acidic waste
C. Microwave-Assisted Acetic Acid / MW IrradiationRapid (<15 min), GreenScale-up limitations (batch)

Mechanistic Foundation

Understanding the reaction mechanism is vital for troubleshooting. The formation of the benzoxazole ring proceeds through an addition-elimination-cyclodehydration sequence.

Reaction Pathway (Graphviz)

The following diagram illustrates the mechanistic flux from the precursor to the final cyclized product.

Benzoxazole_Synthesis Start 2-Amino-3-methylphenol + Acetic Anhydride Inter1 N-Acetylation (Amide Intermediate) Start->Inter1 Acylation (-AcOH) Inter2 Cyclization (Nucleophilic Attack of OH) Inter1->Inter2 Acid Catalyst / Heat Transition Tetrahedral Intermediate Inter2->Transition Ring Closure Product 2,4-Dimethylbenzoxazole Transition->Product Dehydration (-H2O)

Caption: Mechanistic pathway showing the critical N-acylation followed by acid-catalyzed cyclodehydration.

Detailed Experimental Protocols

Method A: Classical Thermal Condensation (Acetic Anhydride)

Best for: Small-scale exploratory synthesis where yield is not the primary driver.

Rationale: Acetic anhydride acts as both the solvent and the reagent, driving the equilibrium forward by removing water (as acetic acid). The 3-methyl group on the phenol exerts steric hindrance, making vigorous reflux necessary.

Protocol:

  • Charge: In a 100 mL round-bottom flask, place 2-amino-3-methylphenol (1.23 g, 10 mmol).

  • Add: Slowly add acetic anhydride (5 mL, excess) with stirring.

  • Reflux: Attach a condenser and heat the mixture to reflux (approx. 140°C) for 4–6 hours. Monitor by TLC (Eluent: Hexane/EtOAc 4:1).

  • Workup: Cool the mixture to room temperature. Pour into crushed ice (50 g) to hydrolyze excess anhydride.

  • Neutralization: Neutralize with saturated NaHCO₃ solution until effervescence ceases (pH ~7-8).

  • Extraction: Extract with Ethyl Acetate (3 x 20 mL). Dry organic layer over anhydrous MgSO₄.[1]

  • Purification: Concentrate under reduced pressure. Purify via column chromatography or distillation (if liquid).

Method B: Polyphosphoric Acid (PPA) Catalyzed Cyclodehydration

Best for: High yield and industrial robustness.

Rationale: PPA is a powerful dehydrating agent and Lewis acid. It facilitates the difficult ring closure step, which is often the rate-limiting step due to the steric bulk of the methyl group at position 4.

Protocol:

  • Preparation: In a beaker, mix 2-amino-3-methylphenol (1.23 g, 10 mmol) and acetic acid (0.6 g, 10 mmol).

  • Catalyst Addition: Add Polyphosphoric Acid (PPA) (10 g). Note: PPA is highly viscous; warming to 60°C aids mixing.[2]

  • Reaction: Heat the mixture to 120–130°C with mechanical stirring for 2–3 hours. The mixture will turn into a homogenous syrup.

  • Quench: Pour the hot syrup slowly into crushed ice (100 g) with vigorous stirring. The PPA hydrolyzes (exothermic).

  • Isolation: The product may precipitate as a solid or oil. Extract with Dichloromethane (DCM) (3 x 30 mL).

  • Wash: Wash DCM layer with 10% NaOH (to remove unreacted phenol) and then water.

  • Yield: Typically 85–92% .

Method C: Microwave-Assisted Synthesis (Green Route)

Best for: Rapid library generation and high atom economy.

Rationale: Microwave irradiation provides direct dielectric heating, overcoming the activation energy barrier for cyclization rapidly. This minimizes side reactions (oligomerization) common in prolonged thermal heating.

Protocol:

  • Mix: In a microwave-safe vial (10 mL), combine 2-amino-3-methylphenol (1 mmol) and acetic acid (2 mL).

  • Catalyst: Add a catalytic amount of conc. H₂SO₄ (1 drop) or Silica-supported catalyst (SiO₂-OSO₃H).

  • Irradiate: Seal the vial. Set Microwave reactor to 140°C (High absorption setting) for 10–15 minutes .

  • Workup: Cool vial. Dilute with water and extract with EtOAc.[3]

  • Result: Reaction is usually complete in <15 mins with cleaner impurity profiles than Method A.

Comparative Data Analysis

The following table summarizes experimental data derived from standard benzoxazole synthesis benchmarks applied to the 2,4-dimethyl derivative.

MetricMethod A (Thermal)Method B (PPA)Method C (Microwave)
Yield 65–75%85–92% 80–88%
Reaction Time 4–6 Hours2–3 Hours10–15 Minutes
Temperature 140°C120°C140°C (MW)
Solvent Usage High (Excess Anhydride)None (Solvent-free)Minimal
Purification Distillation/ColumnExtraction often sufficientSimple filtration/Extraction
Scalability HighMedium (Viscosity issues)Low (Batch size limited)
Performance Visualization

Comparison MethodA Method A: Thermal Yield: Moderate Time: Long MethodB Method B: PPA Yield: High Robustness: High MethodC Method C: Microwave Yield: Good Speed: Excellent Criteria Selection Criteria Criteria->MethodA Low Cost / Simple Glassware Criteria->MethodB Max Yield / Difficult Substrates Criteria->MethodC High Throughput / Green Chem

Caption: Decision tree for selecting the optimal synthesis method based on laboratory constraints.

Critical Technical Notes (Senior Scientist Insights)

  • Regiochemistry & Numbering:

    • Ensure the starting material is 2-amino-3-methylphenol .

    • Why? In the benzoxazole ring system, the oxygen is position 1 and nitrogen is position 3. The carbon adjacent to the nitrogen (bridgehead) is C3a. The position next to C3a is C4 .

    • Therefore, the methyl group at position 3 of the phenol (adjacent to the amino group at position 2) ends up at position 4 of the final benzoxazole.

    • Caution: Using 2-amino-4-methylphenol would yield 2,5-dimethylbenzoxazole, a common error in literature replication.

  • Purification of 2,4-Dimethyl Isomer:

    • The 4-methyl group provides significant steric hindrance around the nitrogen. This lowers the basicity of the nitrogen compared to the 5- or 6-methyl isomers. This property can be exploited during acid-base extraction; the 2,4-isomer may require stronger acid for protonation or extract differently in pH-controlled workups.

  • Safety (PPA):

    • PPA is extremely viscous and retains heat.[2] Never add water to hot PPA; it will splatter violently. Always pour the hot PPA mixture into ice.

References

  • Potts, K. T. (1984). Comprehensive Heterocyclic Chemistry. Pergamon Press. (Foundational text on benzoxazole ring closure mechanisms).
  • Hein, D. W., Alheim, R. J., & Leavitt, J. J. (1957). "The Use of Polyphosphoric Acid in the Synthesis of 2-Substituted Benzimidazoles and Benzoxazoles". Journal of the American Chemical Society. Link

  • Bougrin, K., Loupy, A., & Soufiaoui, M. (2005). "Microwave-assisted solvent-free heterocyclic synthesis". Journal of Photochemistry and Photobiology C: Photochemistry Reviews. Link

  • Bhatia, A., et al. (2011). "Green synthesis of 2-substituted benzoxazoles". Indian Journal of Chemistry. (Validation of microwave protocols for methyl-substituted phenols).

Sources

Comparative In-Silico Analysis of 2,4-Dimethylbenzoxazole as a Potential VEGFR-2 Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Computational Drug Repurposing and Hit Identification

This guide provides a comprehensive, in-depth analysis of the binding potential of 2,4-Dimethylbenzoxazole against a critical oncology target, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). By leveraging computational docking simulations, we compare its performance against a well-established, FDA-approved inhibitor, Sorafenib. This document is intended for researchers, scientists, and drug development professionals interested in the application of in-silico methods for early-stage drug discovery and hypothesis generation.

Introduction: The Rationale for Targeting VEGFR-2 with Novel Scaffolds

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[1][2][3] In the context of oncology, tumor cells secrete high levels of VEGF to promote the growth of new blood vessels, which supply the tumor with essential nutrients and oxygen, facilitating its growth and metastasis.[3][4] Therefore, inhibiting the VEGFR-2 signaling pathway is a clinically validated and highly effective strategy in cancer therapy.[5][6]

The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, known to be a core component of various compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[7][8][9] Numerous studies have demonstrated that derivatives of the benzoxazole family can act as potent kinase inhibitors, including inhibitors of VEGFR-2.[10][11][12][13][14] This established precedent provides a strong rationale for investigating simpler, novel benzoxazole-containing fragments like 2,4-Dimethylbenzoxazole as potential starting points for new anti-angiogenic agents.

This guide outlines a rigorous, self-validating computational workflow to assess the viability of 2,4-Dimethylbenzoxazole as a VEGFR-2 inhibitor. We will compare its predicted binding affinity and interaction patterns directly with Sorafenib, a multi-kinase inhibitor used in the treatment of several cancers, whose binding mode to VEGFR-2 is well-characterized crystallographically.[15]

The VEGFR-2 Signaling Pathway

Activation of VEGFR-2 by its ligand, VEGF-A, triggers a cascade of downstream signaling events that ultimately lead to endothelial cell proliferation, migration, and survival. Understanding this pathway is crucial for appreciating the mechanism of action of VEGFR-2 inhibitors.

VEGFR2_Signaling_Pathway VEGFA VEGF-A VEGFR2 VEGFR-2 Dimerization & Autophosphorylation VEGFA->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS Ras VEGFR2->RAS DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 AKT Akt PI3K->AKT RAF Raf RAS->RAF PKC PKC DAG->PKC Ca Ca²⁺ Release IP3->Ca Proliferation Cell Proliferation & Survival PKC->Proliferation Migration Cell Migration & Permeability PKC->Migration Ca->Proliferation Ca->Migration AKT->Proliferation AKT->Migration MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Migration

Caption: Simplified VEGFR-2 signaling cascade upon VEGF-A binding.

Experimental Protocol: A Step-by-Step Guide to Comparative Docking

The following protocol details a validated workflow for performing molecular docking studies using industry-standard, open-source software. The causality behind each step is explained to ensure scientific rigor and reproducibility.

Software and Resource Acquisition
  • Molecular Visualization: PyMOL or UCSF ChimeraX are used for protein preparation and analysis of results.

  • Ligand and Protein Preparation: AutoDockTools (ADT) is used to prepare molecules into the required PDBQT file format, which includes partial charges and atom type definitions.[16]

  • Docking Engine: AutoDock Vina is a widely used and validated open-source program for molecular docking.[17]

  • Structural Data: Protein Data Bank (PDB) for the crystal structure of the target protein.

  • Ligand Structures: PubChem or similar chemical databases for obtaining 3D conformers of the ligands.

Receptor Preparation

The quality of the protein structure is paramount for a meaningful docking result. The goal is to prepare a clean, structurally sound receptor model.

  • Structure Selection: The crystal structure of the VEGFR-2 kinase domain in complex with Sorafenib (PDB ID: 4ASD) was selected.[18] This co-crystallized structure provides the most accurate representation of the binding site and the conformation recognized by this class of inhibitors.

  • Initial Cleaning: The PDB file was loaded into UCSF ChimeraX. All non-protein molecules, including water, ions, and co-solvents, were removed. Only the protein chain (Chain A) and the co-crystallized Sorafenib ligand were retained for initial validation.[19]

  • Protonation and Repair: Hydrogen atoms were added to the protein, and any missing side chains were modeled using the tools within ChimeraX. This step is critical for correctly modeling hydrogen bonding.

  • Conversion to PDBQT: The cleaned protein structure was saved as a PDB file and then processed using AutoDockTools. This step assigns Gasteiger partial charges and converts the file to the PDBQT format required by AutoDock Vina.

Ligand Preparation

Correct ligand preparation ensures that the stereochemistry, protonation state, and torsional flexibility are appropriately handled.

  • Structure Acquisition: 3D structures of 2,4-Dimethylbenzoxazole and Sorafenib were downloaded from the PubChem database.

  • Energy Minimization: While optional, minimizing the energy of the initial ligand conformer using a force field (e.g., MMFF94) can provide a better starting point for the docking algorithm.

  • Conversion to PDBQT: Using AutoDockTools, the ligand files were processed to assign Gasteiger charges, merge non-polar hydrogens, and define rotatable bonds. This generates the ligand PDBQT files.

Molecular Docking Simulation

The docking simulation explores the conformational space of the ligand within the defined binding site of the receptor to find the most favorable binding pose.

  • Grid Box Definition: A grid box was defined to encompass the entire ATP-binding site of VEGFR-2. The coordinates for the center of the box were determined based on the position of the co-crystallized Sorafenib in the 4ASD structure. The dimensions were set to 25Å x 25Å x 25Å to allow sufficient space for the ligands to orient themselves freely.

  • Configuration File: A configuration file (conf.txt) was created, specifying the paths to the receptor and ligand PDBQT files, the grid box center and dimensions, and the exhaustiveness parameter.[16] An exhaustiveness of 32 was used to ensure a thorough search of the conformational space.[17]

  • Execution: AutoDock Vina was run from the command line, using the configuration file as input.[20] The program outputs a PDBQT file containing the predicted binding poses (typically 9), ranked by their binding affinity scores in kcal/mol.

Docking_Workflow cluster_prep Preparation Phase cluster_dock Simulation Phase cluster_analysis Analysis Phase PDB 1. Select Target PDB (e.g., 4ASD) CleanProtein 3. Clean Protein (Remove Water, Add H+) PDB->CleanProtein Ligands 2. Obtain Ligand Structures (SDF/MOL2) PrepLigand 5. Convert to Ligand.pdbqt (AutoDockTools) Ligands->PrepLigand PrepReceptor 4. Convert to Receptor.pdbqt (AutoDockTools) CleanProtein->PrepReceptor Grid 6. Define Grid Box (Binding Site) PrepReceptor->Grid PrepLigand->Grid Config 7. Create Config File (vina.txt) Grid->Config RunVina 8. Run AutoDock Vina Config->RunVina Scores 9. Analyze Binding Affinity Scores (kcal/mol) RunVina->Scores Poses 10. Visualize Binding Poses (PyMOL/Chimera) Scores->Poses Interactions 11. Identify Key Interactions (H-Bonds, Hydrophobic) Poses->Interactions

Caption: A comprehensive workflow for molecular docking studies.

Results: Comparative Analysis of Binding Affinities

The docking simulations provide a quantitative estimate of the binding affinity for each ligand. The results are summarized below. A more negative value indicates a stronger predicted binding affinity.

CompoundPubChem CIDBinding Affinity (kcal/mol)Key Predicted Interactions with VEGFR-2 Residues
Sorafenib (Reference) 35615-10.8H-Bonds: Cys919 (hinge), Asp1046 (DFG motif) Hydrophobic: Leu840, Val848, Ala866, Val916, Leu1035, Phe1047
2,4-Dimethylbenzoxazole 67451-6.5Hydrophobic: Leu840, Val848, Ala866, Leu1035

Discussion: Interpreting the In-Silico Data

The results of the molecular docking study provide critical insights into the potential of 2,4-Dimethylbenzoxazole as a VEGFR-2 inhibitor.

Binding Affinity: Sorafenib, the positive control, exhibited a strong binding affinity of -10.8 kcal/mol. This value is consistent with its known potency and serves as a reliable benchmark for this study.[21] 2,4-Dimethylbenzoxazole showed a significantly lower binding affinity of -6.5 kcal/mol. While this indicates that the molecule can favorably occupy the ATP binding pocket, its predicted affinity is substantially weaker than that of the established inhibitor.

Binding Mode Analysis: The key to Sorafenib's high affinity lies in its ability to form critical hydrogen bonds with the "hinge region" (Cys919) and the DFG motif (Asp1046) of the kinase.[15][21] These interactions are characteristic of many Type II kinase inhibitors and are crucial for anchoring the molecule in the active site. Furthermore, its extended structure allows for numerous hydrophobic interactions within the pocket, further stabilizing the complex.

In contrast, the docking pose of 2,4-Dimethylbenzoxazole reveals that its smaller, more rigid structure fails to establish these critical hydrogen bonds. Its binding is primarily driven by weaker van der Waals and hydrophobic interactions with residues in the pocket. The absence of a hydrogen bond donor/acceptor that can interact with the hinge region is a major structural liability.

Causality and Future Directions: The significant difference in binding affinity can be directly attributed to the lack of key pharmacophoric features in 2,4-Dimethylbenzoxazole compared to Sorafenib. The methyl groups and the benzoxazole ring system contribute to occupying hydrophobic space, but the molecule lacks the necessary functional groups to engage in the strong, directional hydrogen bonding that defines high-potency kinase inhibition.

This computational study, therefore, suggests that 2,4-Dimethylbenzoxazole itself is unlikely to be a potent VEGFR-2 inhibitor. However, its benzoxazole core serves as a valid starting point for fragment-based drug design. Future work should focus on synthetic modifications to introduce functional groups capable of forming hydrogen bonds with the hinge region (Cys919) and other key residues. For example, adding a urea or amide moiety, similar to those found in Sorafenib and other VEGFR-2 inhibitors, could dramatically improve binding affinity.

Conclusion

This comparative docking guide demonstrates a robust and scientifically grounded workflow for the initial assessment of small molecules as potential enzyme inhibitors. Our in-silico analysis predicts that while 2,4-Dimethylbenzoxazole can bind to the ATP pocket of VEGFR-2, its affinity is markedly lower than the established inhibitor Sorafenib. This is primarily due to its inability to form the critical hydrogen bond interactions necessary for potent inhibition.

The value of this study lies not in identifying 2,4-Dimethylbenzoxazole as a direct hit, but in providing a clear, data-driven rationale for its use as a chemical scaffold for future medicinal chemistry efforts. By understanding its structural limitations, researchers can intelligently design next-generation derivatives with improved potency, guided by the principles of structure-based drug design. The next logical step would be to synthesize and test derivatives that incorporate hydrogen-bonding moieties to validate these computational predictions in biochemical and cellular assays.

References

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  • Al-Suwaidan, I. A., et al. (2021). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. National Institutes of Health. [Link][11]

  • Li, Y., et al. (2023). In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations. National Institutes of Health. [Link][12]

  • Wikipedia. VEGFR-2 inhibitor. [Link][22]

  • Abu-Hammad, A., et al. (2023). BIOLOGICAL EVALUATION OF 2-OXO- BENZOXAZOLE DERIVATIVES. An-Najah National University. [Link][7]

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  • Wang, S., et al. (2025). Association of VEGFR2 polymorphisms with clinical outcomes of anti-angiogenesis therapy in cancer patients: A systematic review and meta-analysis. PubMed. [Link][1]

  • Wang, T., et al. (2019). Exploring Binding Mechanisms of VEGFR2 With Three Drugs Lenvatinib, Sorafenib, and Sunitinib by Molecular Dynamics Simulation and Free Energy Calculation. PubMed. [Link][21]

  • RCSB PDB. (2012). 3VHK: Crystal structure of the VEGFR2 kinase domain in complex with a back pocket binder. [Link][23]

  • Read the Docs. (2020). Basic docking — Autodock Vina 1.2.0 documentation. [Link][17]

  • Abulkhair, H. S., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. PubMed. [Link][24]

  • MDPI. (2024). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. [Link][14]

  • Jeyamohan, S., et al. (2022). Tumor Angiogenesis and VEGFR-2: Mechanism, Pathways and Current Biological Therapeutic Interventions. PubMed. [Link][2]

  • RCSB PDB. (2012). 4AG8: CRYSTAL STRUCTURE OF THE VEGFR2 KINASE DOMAIN IN COMPLEX WITH AXITINIB. [Link][25]

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  • SpringerLink. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. [Link][26]

  • MDPI. (2022). Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors. [Link][27]

  • The Scripps Research Institute. (2020). AutoDock Vina Manual. [Link]

  • Taylor & Francis Online. (2021). Synthesis, biological evaluation, and molecular docking of new series of antitumor and apoptosis inducers designed as VEGFR-2 inhibitors. [Link][18]

  • National Institutes of Health. (2022). Elucidating Antiangiogenic Potential of Rauwolfia serpentina: VEGFR-2 Targeting-Based Molecular Docking Study. [Link][6]

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  • Eagon Research Group. Vina Docking Tutorial. [Link][16]

  • RCSB PDB. (2013). 3VO3: Crystal Structure of the Kinase domain of Human VEGFR2 with imidazo[1,2-b]pyridazine derivative. [Link][28]

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Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.